Z-VAD-AMC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H34N4O9 |
|---|---|
分子量 |
594.6 g/mol |
IUPAC名 |
(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H34N4O9/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36)/t18-,22-,26-/m0/s1 |
InChIキー |
HROCWSYDFDEDGG-DOPYIHRPSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Caspase Detection Utilizing the Z-VAD-AMC Principle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for detecting caspase activity using the fluorogenic substrate Z-VAD-AMC and its derivatives. Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1][2] Their detection and quantification are crucial for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology, as well as for the development of therapeutic agents that modulate these processes.
Core Principle: Fluorogenic Detection of Caspase Activity
The detection of caspase activity using this compound is based on a straightforward and sensitive fluorometric assay. The core of this technique lies in a synthetic peptide substrate that is recognized and cleaved by a specific caspase. This peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
When the peptide-AMC conjugate is intact, the AMC molecule is non-fluorescent. However, upon cleavage of the peptide by an active caspase at the aspartate residue, free AMC is released.[1][3] The liberated AMC fluoresces brightly upon excitation with UV light, and the intensity of this fluorescence is directly proportional to the amount of active caspase in the sample.[1][3]
The specificity of the assay is conferred by the four-amino-acid peptide sequence, which mimics the natural cleavage site of a particular caspase's target protein. While Z-VAD (carbobenzoxy-valyl-alanyl-aspartyl) is a pan-caspase sequence, more specific peptide sequences are used to target individual caspases.
Quantitative Data Summary
For accurate and reproducible results, understanding the key quantitative parameters of the this compound assay is essential. The following tables summarize important data for planning and executing caspase activity assays.
| Parameter | Value | Reference |
| Excitation Wavelength (AMC) | 360-380 nm | [1][3][4] |
| Emission Wavelength (AMC) | 440-460 nm | [1][3][4] |
| Typical Substrate Concentration | 20-50 µM | [3] |
| Typical Incubation Time | 1-2 hours | [5] |
| Typical Incubation Temperature | 37°C | [4] |
| Caspase Target | Peptide Sequence | Typical Substrate |
| Caspase-1 | YVAD | Z-YVAD-AMC |
| Caspase-2 | VDVAD | Z-VDVAD-AMC |
| Caspase-3/7 | DEVD | Z-DEVD-AMC |
| Caspase-6 | VEID | Z-VEID-AMC |
| Caspase-8 | IETD | Z-IETD-AMC |
| Caspase-9 | LEHD | Z-LEHD-AMC |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in a caspase activity assay using this compound substrates.
Protocol 1: Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from both adherent and suspension cells for the subsequent measurement of caspase activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure for Adherent Cells:
-
Induce apoptosis in your cell culture using the desired treatment.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate.
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 10-20 minutes.[6]
-
Centrifuge the lysate at 10,000-12,000 x g for 10 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.[6]
Procedure for Suspension Cells:
-
Induce apoptosis in your cell culture.
-
Transfer the cells to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.[6]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Follow steps 6-9 from the "Procedure for Adherent Cells".
Protocol 2: Caspase Activity Assay
This protocol outlines the procedure for measuring caspase activity in the prepared cell lysates.
Materials:
-
Cell lysate (from Protocol 1)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase substrate stock solution (e.g., 10 mM Z-DEVD-AMC in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
On ice, prepare the reaction mix. For each reaction, you will typically need:
-
50 µL of 2x Reaction Buffer
-
X µL of cell lysate (containing 10-50 µg of protein)
-
Y µL of deionized water to bring the volume to 95 µL
-
-
Add the reaction mix to the wells of the 96-well plate. Include a blank control containing lysis buffer instead of cell lysate.
-
Prepare the substrate solution by diluting the stock solution in 1x Assay Buffer to the desired final concentration (e.g., 50 µM).
-
To initiate the reaction, add 5 µL of the diluted caspase substrate to each well.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4]
-
Readings can be taken in kinetic mode (e.g., every 5-10 minutes for 1-2 hours) or as an endpoint reading after a fixed incubation time (e.g., 1 hour) at 37°C.[4]
Protocol 3: AMC Standard Curve
To quantify the caspase activity, a standard curve using free AMC is necessary.
Materials:
-
Free AMC standard stock solution (e.g., 1 mM in DMSO)
-
1x Assay Buffer (same buffer used for the caspase activity assay)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a series of dilutions of the AMC standard in 1x Assay Buffer. A typical concentration range would be from 0 to 10 µM.
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate. Include a blank with only 1x Assay Buffer.
-
Measure the fluorescence intensity of each standard at the same excitation and emission wavelengths used for the caspase activity assay (Ex/Em = 380/460 nm).
-
Plot the fluorescence intensity (RFU - Relative Fluorescence Units) against the known AMC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the fluorescence readings of your samples into the amount of AMC produced.[3]
Visualization of Signaling Pathways and Experimental Workflow
Understanding the cellular pathways that lead to caspase activation and the experimental process is facilitated by clear diagrams.
Caption: The extrinsic apoptosis pathway is initiated by death ligands.
Caption: The intrinsic apoptosis pathway is triggered by cellular stress.
Caption: Experimental workflow for caspase activity detection.
Data Analysis and Interpretation
The raw data from the fluorometric reader (RFU) needs to be processed to determine the caspase activity.
-
Background Subtraction: For each sample, subtract the fluorescence reading of the blank control (containing no cell lysate) from the sample's fluorescence reading.
-
Quantification using AMC Standard Curve: Use the equation from the linear regression of the AMC standard curve to convert the background-subtracted RFU values of your samples into the concentration of AMC produced (in µM or pmol).[3]
-
Normalization: To account for variations in cell number and lysate concentration, normalize the caspase activity to the total protein concentration of the lysate and the incubation time. The final activity is often expressed as pmol AMC/µg protein/hour.[3]
-
Fold-Increase Calculation: To compare the caspase activation between different conditions, calculate the fold-increase in activity by dividing the normalized activity of the treated samples by the normalized activity of the untreated control or vehicle control.[3]
A significant increase in fluorescence in treated samples compared to controls indicates the activation of the targeted caspase. The use of specific caspase inhibitors, such as Z-VAD-FMK (a pan-caspase inhibitor) or more specific inhibitors (e.g., Ac-DEVD-CHO for caspase-3), can be included as a negative control to confirm the specificity of the assay.
Conclusion
The this compound-based fluorometric assay is a robust, sensitive, and widely used method for the detection and quantification of caspase activity. Its adaptability for high-throughput screening makes it an invaluable tool in both basic research and drug discovery. By following standardized protocols and performing careful data analysis, researchers can obtain reliable and reproducible data on the activation of specific caspases, providing critical insights into the mechanisms of apoptosis and other cellular processes.
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. coconote.app [coconote.app]
- 3. benchchem.com [benchchem.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Z-VAD-AMC for studying apoptosis
An In-depth Technical Guide to Utilizing Z-VAD-FMK for Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases responsible for executing this process is the caspases. The study of apoptosis often requires tools to modulate caspase activity. This technical guide provides a comprehensive overview of Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), a potent, cell-permeant, and irreversible pan-caspase inhibitor widely used to study the roles of caspases in apoptosis and other cellular processes. This document also clarifies the related role of fluorogenic substrates, such as those conjugated to AMC (7-amino-4-methylcoumarin), which are used for the quantitative measurement of caspase activity.
Introduction: Z-VAD-FMK vs. AMC Substrates
In apoptosis research, it is crucial to distinguish between inhibitors and substrates.
-
Z-VAD-FMK (The Inhibitor): This is a broad-spectrum inhibitor that blocks the activity of most caspases.[1][2] The "Z-VAD" sequence mimics the caspase recognition site, and the fluoromethylketone (FMK) group allows it to bind irreversibly to the catalytic site of caspases.[1][3] It is used experimentally to determine if a cellular process is caspase-dependent by inhibiting apoptosis.[2][4]
-
AMC-Conjugated Peptides (The Substrates): Peptides with specific amino acid sequences (e.g., DEVD for caspase-3) are linked to a fluorophore like 7-amino-4-methylcoumarin (AMC).[5][6] When a caspase cleaves the peptide, the AMC is released and becomes fluorescent.[5] The intensity of this fluorescence is directly proportional to the caspase activity in the sample.[5][6]
Therefore, Z-VAD-FMK is used to block apoptosis, while AMC substrates are used to measure the activity of the enzymes that drive it.
Mechanism of Action
The Caspase Cascade
Apoptosis is executed via a proteolytic cascade involving two main types of caspases: initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-6, caspase-7).[7][8]
-
Extrinsic Pathway: Initiated by external signals (e.g., FasL, TNF-α) binding to cell surface death receptors, leading to the recruitment of adaptor proteins and the activation of caspase-8.[7][9]
-
Intrinsic Pathway: Triggered by internal stimuli like DNA damage, which leads to the release of cytochrome c from the mitochondria.[7][9][10] Cytochrome c then forms a complex with Apaf-1, recruiting and activating caspase-9.[7][10]
Both pathways converge on the activation of effector caspases, primarily caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][9]
Z-VAD-FMK Inhibition
Z-VAD-FMK is a cell-permeable peptide that acts as an irreversible pan-caspase inhibitor, with the exception of caspase-2.[1][2] Its peptide sequence (Val-Ala-Asp) allows it to fit into the active site of caspases. The fluoromethylketone group then forms a covalent bond with the cysteine in the catalytic site, permanently inactivating the enzyme.[1][3] By blocking both initiator and effector caspases, Z-VAD-FMK can effectively halt the apoptotic cascade.[1]
Figure 1: Caspase signaling pathways and the inhibitory action of Z-VAD-FMK.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the use of Z-VAD-FMK and common AMC-conjugated substrates.
Table 1: Z-VAD-FMK Experimental Parameters
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| Molecular Weight | 467.5 Da | - | [11] |
| Purity | ≥95% | Recommended for in vitro studies. | [1] |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 20 mM). | [2][11] |
| Stock Solution Storage | -20°C for up to 6 months | Protect from light and moisture. | [11] |
| Working Concentration | 10-100 µM | Highly dependent on cell type and apoptosis stimulus. | [11][12] |
| Typical Pre-incubation | 30 min - 2 hours | Add to cells before or concurrently with the apoptotic stimulus. |[2][4][13] |
Table 2: Common Caspase Substrates (AMC Conjugates)
| Target Caspase | Peptide Sequence | Excitation (nm) | Emission (nm) | Reference(s) |
|---|---|---|---|---|
| Caspase-1 | Ac-YVAD-AMC | 360-380 | 440-460 | [14] |
| Caspase-3/7 | Ac-DEVD-AMC | 354-380 | 442-460 | [5][6][15] |
| Caspase-8 | Ac-IETD-AMC | 360-380 | 440-460 | [16] |
| Caspase-9 | Ac-LEHD-AMC | 360-380 | 440-460 |[17] |
Experimental Protocols
Protocol: Inhibition of Apoptosis using Z-VAD-FMK
This protocol describes how to use Z-VAD-FMK to determine if an apoptotic stimulus acts through a caspase-dependent pathway.
Figure 2: Experimental workflow for apoptosis inhibition with Z-VAD-FMK.
Materials:
-
Cells of interest in culture
-
Apoptotic stimulus (e.g., Etoposide, Staurosporine)
-
Z-VAD-FMK (powder or DMSO stock)
-
High-purity DMSO
-
Culture medium, PBS, and other standard cell culture reagents
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
Methodology:
-
Reconstitution: Prepare a 20 mM stock solution of Z-VAD-FMK in high-purity DMSO.[11] For a 1 mg vial (MW ~467 g/mol ), this requires adding 107 µL of DMSO.[11] Aliquot and store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency.
-
Preparation of Controls: Set up the following experimental groups:
-
Negative Control (untreated cells)
-
Vehicle Control (cells treated with DMSO, equivalent volume to Z-VAD-FMK group)
-
Apoptosis Control (cells treated with apoptotic stimulus only)
-
Inhibitor Group (cells pre-treated with Z-VAD-FMK, then treated with apoptotic stimulus)
-
-
Inhibitor Pre-treatment: Dilute the Z-VAD-FMK stock solution in culture medium to the final desired working concentration (e.g., 20-50 µM).[2][18] Remove the old medium from the cells and add the Z-VAD-FMK-containing medium. Incubate for 30-60 minutes in a CO2 incubator.[13]
-
Induction of Apoptosis: Add the apoptotic stimulus directly to the wells of the "Apoptosis Control" and "Inhibitor Group" to the desired final concentration.
-
Incubation: Incubate the plates for a period appropriate for the chosen stimulus and cell type (e.g., 4-24 hours).
-
Apoptosis Assessment: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the samples by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. A significant reduction in the apoptotic population in the "Inhibitor Group" compared to the "Apoptosis Control" indicates a caspase-dependent mechanism.[18]
Protocol: Caspase-3 Activity Assay using a Fluorogenic Substrate
This protocol provides a method for quantifying effector caspase activity in cell lysates.
Figure 3: Principle of a fluorogenic caspase activity assay.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC, 4 mM stock in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometer with 380 nm excitation and 440-460 nm emission filters[5]
Methodology:
-
Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Collect both treated and untreated (control) cells.
-
Cell Lysis: Resuspend cell pellets (e.g., 1-5 million cells) in 50 µL of ice-cold Cell Lysis Buffer.[6] Incubate on ice for 10 minutes.[6]
-
Prepare Lysate: Centrifuge the cells at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity later.
-
Assay Setup: In a 96-well black plate, add the following to separate wells:
-
Samples: 50 µL of cell lysate + 50 µL of 2X Reaction Buffer.
-
Blank: 50 µL of Cell Lysis Buffer + 50 µL of 2X Reaction Buffer.[5]
-
-
Initiate Reaction: Add 5 µL of the 4 mM Ac-DEVD-AMC substrate to each well (final concentration ~50 µM).[6] Tap the plate gently to mix.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Fluorescence Measurement: Read the plate in a fluorometer using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5][17]
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Normalize the fluorescence units to the protein concentration of the corresponding lysate.
-
Compare the normalized activity of the treated samples to the untreated controls to determine the fold-increase in caspase-3 activity. For absolute quantification, a standard curve using free AMC can be generated.[5][15]
-
Conclusion
Z-VAD-FMK is an indispensable tool for elucidating the involvement of caspases in apoptosis. By irreversibly inhibiting caspase activity, it allows researchers to dissect cellular signaling pathways and confirm the caspase-dependency of cell death phenomena. When used in conjunction with quantitative methods like fluorogenic substrate assays, Z-VAD-FMK provides a robust framework for the comprehensive study of programmed cell death, aiding in basic research and the development of novel therapeutics. Proper experimental design, including the use of appropriate controls, is paramount for the accurate interpretation of results.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abeomics.com [abeomics.com]
- 8. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Three-Dimensional Human Neurovascular Unit Modeling Reveals Cell-Specific Mechanisms of Traumatic Brain Injury [mdpi.com]
- 14. Caspase assay selection guide | Abcam [abcam.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. takarabio.com [takarabio.com]
- 18. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Z-VAD-FMK in Inflammation Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The irreversible pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), serves as a critical tool in the study of inflammation and cell death. By binding to the catalytic site of most caspases, Z-VAD-FMK effectively blocks the execution of apoptosis. However, its role extends beyond simple apoptosis inhibition, revealing complex interactions with other cell death pathways like necroptosis and pyroptosis, which are intimately linked with inflammatory processes. This technical guide provides an in-depth exploration of Z-VAD-FMK's mechanism of action, its multifaceted role in inflammation research, detailed experimental protocols for its use, and a summary of key quantitative findings.
Introduction to Z-VAD-FMK
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used in biological research to study the roles of caspases in various cellular processes.[1] Caspases, a family of cysteine proteases, are central to the regulation of apoptosis (programmed cell death) and inflammation.[1] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) in the apoptotic pathway, and inflammatory caspases (e.g., caspase-1, caspase-4, caspase-5) involved in the activation of inflammatory cytokines.[1] Z-VAD-FMK's broad specificity makes it a potent tool for dissecting these pathways, though this same characteristic necessitates careful interpretation of experimental results.
Mechanism of Action
Z-VAD-FMK functions by covalently binding to the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme.[1] This inhibition prevents the downstream proteolytic cascade that ultimately leads to the biochemical and morphological hallmarks of apoptosis. By inhibiting inflammatory caspases, Z-VAD-FMK can also block the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which are key mediators of the inflammatory response.[1][2]
The Dichotomous Role of Z-VAD-FMK in Inflammation
While Z-VAD-FMK is a potent inhibitor of apoptosis and pyroptosis-mediated inflammation, its application can paradoxically lead to a form of programmed necrosis known as necroptosis. This dual functionality makes it a valuable tool for studying the interplay between different cell death pathways in the context of inflammation.
Inhibition of Apoptosis and Pyroptosis
In many experimental models, Z-VAD-FMK effectively reduces inflammation by preventing caspase-dependent cell death and cytokine processing.
-
Apoptosis Inhibition: By blocking initiator and executioner caspases, Z-VAD-FMK prevents the dismantling of the cell, thereby reducing the release of damage-associated molecular patterns (DAMPs) that can trigger an inflammatory response.
-
Pyroptosis Inhibition: Z-VAD-FMK inhibits the activation of caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans), which are essential for the cleavage of Gasdermin D (GSDMD).[3] GSDMD cleavage is the final executive step in pyroptosis, a highly inflammatory form of cell death characterized by pore formation in the cell membrane and the release of IL-1β and IL-18.[2]
Induction of Necroptosis
In certain cellular contexts, particularly in macrophages stimulated with inflammatory signals like lipopolysaccharide (LPS), the inhibition of caspase-8 by Z-VAD-FMK can trigger necroptosis.[4][5] Caspase-8 normally cleaves and inactivates key components of the necroptotic pathway, including Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[4][5] When caspase-8 is inhibited, RIPK1 and RIPK3 can become activated, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5][6] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cellular contents.[6] This switch from apoptosis to necroptosis highlights the intricate regulation of cell death pathways and their impact on inflammation.
Quantitative Data on Z-VAD-FMK's Effects
The following tables summarize quantitative data from various studies, illustrating the impact of Z-VAD-FMK on inflammation and cell death.
| Model System | Treatment | Parameter Measured | Effect of Z-VAD-FMK | Reference |
| Mouse model of endotoxic shock | LPS | Mortality Rate | Marked reduction | [4] |
| Mouse model of endotoxic shock | LPS | Serum TNF-α, IL-12, IL-6 | Significant reduction | [4] |
| Mouse macrophage-like RAW 264.7 cells | LPS | HMGB1, TNF, IL-6 in media | Dose-dependent reduction | [7] |
| Pregnant mouse model | Heat-killed Group B Streptococcus | Preterm Delivery | Significant delay at 18 hours | [8] |
| PVM-infected mice | Pneumonia Virus of Mice (PVM) | Neutrophil count in BALF | Strong increase | [9] |
| PVM-infected mice | Pneumonia Virus of Mice (PVM) | Pro-inflammatory cytokines in lungs | Increased concentrations | [9] |
| Cell Type | Inducer of Apoptosis | Parameter Measured | Effect of Z-VAD-FMK | Reference |
| Human ovarian granulosa cell lines | Etoposide | Metabolic Activity (WST-1 assay) | Inhibition of etoposide-induced decrease | [10] |
| Human ovarian granulosa cell lines | Etoposide | Viable Cell Number (FACS) | Inhibition of etoposide-induced reduction | [10] |
| LNCaP-Pro5 prostate cancer cells | Irofulven | DNA Fragmentation | Profound suppression (by 80.9 ± 4%) | [11] |
| Mouse embryonic fibroblasts | Etoposide | Caspase-9 Cleavage and Activity | Increased | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by Z-VAD-FMK.
Caption: Simplified Apoptotic Signaling Pathway and Z-VAD-FMK Inhibition.
Caption: Necroptosis Pathway Induced by Z-VAD-FMK-Mediated Caspase-8 Inhibition.
Caption: Pyroptosis Signaling Pathway and Z-VAD-FMK Inhibition.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of Z-VAD-FMK on inflammation in a cell culture model.
Caption: General Experimental Workflow for In Vitro Z-VAD-FMK Studies.
Experimental Protocols
In Vitro Macrophage Necroptosis and Cytokine Secretion Assay
This protocol is adapted from a study investigating the effects of Z-VAD-FMK on LPS-induced inflammation in bone marrow-derived macrophages (BMDMs).[4][5]
Objective: To determine the effect of Z-VAD-FMK on LPS-induced necroptosis and pro-inflammatory cytokine secretion in macrophages.
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL GM-CSF
-
Z-VAD-FMK (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
ELISA kits for TNF-α, IL-6, and IL-12
-
Propidium Iodide (PI)
-
Flow cytometer
Methodology:
-
Preparation of Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow cells from the tibias and femurs of mice.
-
Culture the cells in complete DMEM with 10 ng/mL GM-CSF.
-
After 3 days, replace the medium with fresh GM-CSF-containing medium.
-
After 7 days, the differentiated BMDMs are ready for use.[4]
-
-
Cell Treatment:
-
Seed BMDMs at a density of 1 x 10^5 cells/well in a 96-well plate for viability assays or at a higher density in larger plates for cytokine analysis and flow cytometry.
-
Pre-treat the cells with various concentrations of Z-VAD-FMK (e.g., 20, 40, 80 µM) or vehicle (DMSO) for 30 minutes.[4]
-
Stimulate the cells with LPS (100 ng/mL).[4]
-
-
Cell Viability Assay (CCK-8):
-
After 48 hours of incubation with Z-VAD-FMK, add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Cytokine Measurement (ELISA):
-
After 24 hours of LPS stimulation, collect the culture supernatants.
-
Measure the concentrations of TNF-α, IL-12, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[5]
-
-
Necroptosis Assessment (PI Staining and Flow Cytometry):
-
After the desired incubation time (e.g., 6 or 12 hours) post-LPS stimulation, harvest the cells.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer.
-
In Vivo Endotoxic Shock Model
This protocol is based on a study evaluating the protective effects of Z-VAD-FMK in a mouse model of LPS-induced endotoxic shock.[4][5]
Objective: To assess the in vivo efficacy of Z-VAD-FMK in reducing mortality and systemic inflammation during endotoxic shock.
Materials:
-
C57BL/6 mice
-
Z-VAD-FMK
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
ELISA kits for serum cytokines
Methodology:
-
Animal Treatment:
-
Pre-treat mice with an intraperitoneal injection of Z-VAD-FMK (e.g., 5, 10, or 20 µg/g of body weight) or vehicle (saline) for 2 hours.[4]
-
Induce endotoxic shock by an intraperitoneal injection of a lethal or sub-lethal dose of LPS (e.g., 10 µg/g for pathology and cytokine analysis, or a higher dose for survival studies).[4]
-
-
Survival Study:
-
Monitor the survival of the mice every hour for a specified period (e.g., 48 hours).
-
-
Sample Collection:
-
At specific time points (e.g., 6 hours for serum, 12 hours for organs), euthanize the mice.
-
Collect blood via cardiac puncture for serum preparation.
-
Harvest organs such as the liver and lungs for pathological analysis.[4]
-
-
Cytokine Analysis:
-
Measure the levels of TNF-α, IL-12, and IL-6 in the serum samples using ELISA.[4]
-
-
Histopathology:
-
Fix the liver and lung tissues in formalin, embed in paraffin, and section.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.
-
Conclusion
Z-VAD-FMK is an indispensable tool in inflammation research, offering insights into the complex and interconnected pathways of apoptosis, necroptosis, and pyroptosis. Its ability to inhibit caspase activity provides a direct method for studying the consequences of blocking these pathways. However, the induction of necroptosis under certain conditions underscores the importance of a nuanced interpretation of data obtained using this inhibitor. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to effectively utilize Z-VAD-FMK in their studies of inflammation and to better understand the fundamental mechanisms of inflammatory diseases. The continued exploration of the multifaceted effects of Z-VAD-FMK will undoubtedly lead to a deeper understanding of cellular life and death decisions in the context of inflammation.
References
- 1. invivogen.com [invivogen.com]
- 2. The key players of inflammasomes and pyroptosis in sepsis-induced pathogenesis and organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 6. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The caspase inhibitor zVAD increases lung inflammation in pneumovirus infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-VAD-AMC: A Technical Guide to its Substrate Specificity and Application in Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation. Their activity is tightly controlled, and aberrant caspase signaling is implicated in a multitude of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The study of caspases and the development of therapeutic modulators of their activity are therefore of significant interest.
This technical guide provides an in-depth exploration of Z-VAD-AMC (Carbobenzoxy-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin), a key reagent in caspase research. While often discussed in the context of the pan-caspase inhibitor Z-VAD-FMK, it is crucial to distinguish this compound's primary role as a fluorogenic substrate for assessing caspase activity. This document will detail its substrate specificity, provide quantitative data on the inhibitory profile of the related Z-VAD-FMK, outline experimental protocols for caspase activity assays, and visualize the signaling pathways in which these caspases operate.
This compound as a Fluorogenic Substrate
This compound is a synthetic peptide composed of the amino acid sequence Valine-Alanine-Aspartic acid, which is a recognition motif for several caspases. The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond C-terminal to the aspartic acid residue by an active caspase, the free AMC molecule is liberated, resulting in a significant increase in fluorescence. This property makes this compound and similar AMC-conjugated peptides invaluable tools for detecting and quantifying caspase activity in cell lysates and purified enzyme preparations. One source indicates that this compound can act as a substrate for caspase-9[1].
Z-VAD-FMK: The Pan-Caspase Inhibitor
It is important to note that while Z-VAD-FMK is a potent inhibitor of apoptosis, its application can sometimes lead to an alternative, caspase-independent form of programmed cell death known as necroptosis, particularly in macrophages stimulated with Toll-like receptor (TLR) ligands.[5][6][7]
Quantitative Inhibition Data for Z-VAD-FMK
The following table summarizes the inhibitory profile of Z-VAD-FMK against various caspases. This data is provided as a reference for the interaction of the Z-VAD peptide sequence with caspases.
| Caspase Target | Z-VAD-FMK IC50 (nM) |
| Caspase-1 | Potent, low-mid nM |
| Caspase-3 | Potent, low-mid nM |
| Caspase-4 | Potent, low-mid nM |
| Caspase-5 | Potent, low-mid nM |
| Caspase-6 | Potent, low-mid nM |
| Caspase-7 | Potent, low-mid nM |
| Caspase-8 | Potent, low-mid nM |
| Caspase-9 | Potent, low-mid nM |
| Caspase-10 | Potent, low-mid nM |
| Note: Specific IC50 values for Z-VAD-FMK can vary depending on the assay conditions and are often cited as being in the potent, low to mid nanomolar range.[8] |
Caspase Signaling Pathways
Caspases are key players in two primary apoptotic signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the dismantling of the cell.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[9][10] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[9] Within the DISC, pro-caspase-8 is activated through proximity-induced dimerization and auto-proteolysis. Active caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which triggers the intrinsic pathway.[10]
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
A Tale of Two Molecules: An In-depth Technical Guide to Z-VAD-FMK and Z-VAD-AMC in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research, the ability to both modulate and measure the activity of caspases—the principal executioners of programmed cell death—is paramount. Two molecules, Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) and Z-Val-Ala-Asp(OMe)-AMC (Z-VAD-AMC), are central to these endeavors. While their nomenclature is strikingly similar, their functions are diametrically opposed. This technical guide provides a comprehensive overview of Z-VAD-FMK as a potent inhibitor of apoptosis and this compound as a sensitive substrate for its detection, offering a clear understanding of their mechanisms, applications, and the critical considerations for their use in experimental settings.
Core Concepts: Inhibition vs. Detection
At the heart of apoptosis lies a cascade of proteolytic enzymes known as caspases. The ability to manipulate and monitor this cascade is fundamental to understanding and targeting this essential cellular process.
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] Its structure, featuring a fluoromethylketone (FMK) moiety, allows it to form a covalent bond with the catalytic cysteine residue in the active site of most caspases, thereby blocking their proteolytic activity.[3] This broad-spectrum inhibition makes Z-VAD-FMK an invaluable tool for preventing apoptosis in experimental models, allowing researchers to study the consequences of blocking this pathway.
Conversely, This compound is a fluorogenic substrate designed to measure caspase activity. It consists of the same peptide recognition sequence (Val-Ala-Asp) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the molecule is non-fluorescent. However, upon cleavage by an active caspase at the aspartate residue, the AMC moiety is released, resulting in a quantifiable fluorescent signal. This direct relationship between caspase activity and fluorescence intensity makes this compound and similar substrates essential for quantifying the efficacy of pro- and anti-apoptotic stimuli.
Quantitative Data Summary
A precise understanding of the inhibitory and kinetic parameters of these molecules is crucial for experimental design and data interpretation.
Z-VAD-FMK: Pan-Caspase Inhibitor Profile
Z-VAD-FMK is recognized for its broad-spectrum activity against a range of caspases. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While a comprehensive and directly comparative dataset from a single study is challenging to consolidate, the available data underscores its potent, low-to-mid nanomolar inhibition of multiple caspases.[4]
| Caspase Target | Reported IC50 (nM) for Z-VAD-FMK |
| Caspase-1 | Potent, low-mid nM |
| Caspase-3 | Potent, low-mid nM |
| Caspase-4 | Potent, low-mid nM |
| Caspase-5 | Potent, low-mid nM |
| Caspase-6 | Potent, low-mid nM |
| Caspase-7 | Potent, low-mid nM |
| Caspase-8 | Potent, low-mid nM |
| Caspase-9 | Potent, low-mid nM |
| Caspase-10 | Potent, low-mid nM |
| Note: Specific IC50 values for Z-VAD-FMK can vary between studies and experimental conditions. The data presented here reflects a general consensus of its potent, broad-spectrum activity. |
This compound: Caspase Substrate Profile
| Caspase Substrate | Target Caspase(s) | Typical Km (µM) |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | ~10-20 |
| Z-LEHD-AMC | Caspase-9 | ~20-50 |
| Ac-YVAD-AMC | Caspase-1 | ~5-15 |
| Note: These values are illustrative and can vary based on the specific caspase and assay conditions. |
Signaling Pathways in Apoptosis
Apoptosis is initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, which are the ultimate targets of Z-VAD-FMK and the enzymes that cleave this compound.
Experimental Protocols
Inhibition of Apoptosis using Z-VAD-FMK
This protocol outlines the general steps for using Z-VAD-FMK to inhibit apoptosis in a cell culture model.
1. Reagent Preparation:
-
Prepare a stock solution of Z-VAD-FMK in sterile DMSO. A common stock concentration is 20-50 mM.[2]
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
2. Cell Treatment:
-
Seed cells at the desired density and allow them to adhere or stabilize in culture.
-
Pre-treat the cells with Z-VAD-FMK at a final concentration typically ranging from 10 to 100 µM for 1-2 hours before inducing apoptosis.[5] The optimal concentration and pre-incubation time should be determined empirically for each cell type and apoptotic stimulus.
-
Induce apoptosis using the desired method (e.g., treatment with staurosporine, etoposide, or TNF-α).
-
Include appropriate controls: untreated cells, cells treated with the apoptotic stimulus only, and cells treated with Z-VAD-FMK alone.
3. Assessment of Apoptosis Inhibition:
-
At the desired time points, harvest the cells.
-
Assess the extent of apoptosis using various methods, such as:
-
Annexin V/Propidium Iodide (PI) staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase activity assay: Using a fluorogenic substrate like this compound to confirm the inhibition of caspase activity.
-
Western blotting: To detect the cleavage of caspase substrates like PARP.
-
Morphological analysis: To observe characteristic apoptotic features like cell shrinkage and membrane blebbing.
-
Measurement of Caspase Activity using this compound
This protocol provides a general framework for a fluorometric caspase activity assay using this compound. This can be adapted for specific caspases by using their preferred peptide substrates (e.g., DEVD-AMC for caspase-3/7, LEHD-AMC for caspase-9).[6]
1. Reagent Preparation:
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., containing HEPES, CHAPS, and DTT).
-
Assay Buffer: Prepare an assay buffer compatible with caspase activity (e.g., containing HEPES, glycerol, and DTT).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.
-
Substrate Working Solution: Dilute the stock solution in assay buffer to the final desired concentration (typically 20-50 µM). Prepare this fresh before use.
2. Sample Preparation:
-
Induce apoptosis in your cell culture model.
-
Harvest both treated and untreated (control) cells.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of each lysate to ensure equal loading.
3. Fluorometric Assay:
-
In a black 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the substrate working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~354 nm and emission at ~442 nm.
-
Include appropriate controls: a blank (assay buffer and substrate only) and samples with a known caspase inhibitor to confirm specificity.
4. Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of the reaction and is proportional to the caspase activity.
-
Compare the rates of the treated samples to the untreated controls to determine the fold-change in caspase activity.
Critical Considerations and Off-Target Effects
While Z-VAD-FMK is a powerful tool, it is essential to be aware of its potential off-target effects. At higher concentrations or in certain cell types, Z-VAD-FMK can induce alternative cell death pathways, such as necroptosis, a form of programmed necrosis. This occurs because the inhibition of caspase-8 by Z-VAD-FMK can lead to the activation of the RIPK1/RIPK3 pathway. Additionally, Z-VAD-FMK has been shown to inhibit NGLY1, an enzyme involved in the degradation of misfolded glycoproteins, which can lead to the induction of autophagy. Researchers should consider these potential confounding factors and may need to use additional controls or alternative inhibitors to confirm their findings.
Conclusion
Z-VAD-FMK and this compound are indispensable reagents in the field of apoptosis research, providing the means to both inhibit and quantify the central enzymatic activity of this pathway. A thorough understanding of their distinct mechanisms of action, coupled with careful experimental design and an awareness of potential off-target effects, will enable researchers to leverage these tools to their full potential, ultimately advancing our knowledge of programmed cell death and its role in health and disease.
References
The Discovery and Development of Z-VAD-FMK: A Technical Guide to a Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK) is a cell-permeable, irreversible pan-caspase inhibitor that has become an indispensable tool in the study of apoptosis and other cellular processes regulated by caspases.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical applications of Z-VAD-FMK, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.
Initially designed for therapeutic use, unforeseen cytotoxicity of a metabolic derivative limited its clinical potential.[1][3] However, its efficacy as a research tool has been a resounding success, enabling significant advancements in our understanding of programmed cell death.[1][3]
Core Principles: Mechanism of Action
Z-VAD-FMK functions by irreversibly binding to the catalytic site of caspases, a family of cysteine-aspartic proteases that are central to the execution of apoptosis and inflammatory responses.[1][2] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[4] Its peptide sequence (Val-Ala-Asp) mimics the caspase cleavage site, providing specificity for this class of proteases. The benzyloxycarbonyl (Z) group and the O-methylation of the aspartate residue enhance its cell permeability and stability.
Quantitative Data: Inhibitory Activity
Z-VAD-FMK exhibits broad-spectrum inhibition against most human caspases, with the notable exception of caspase-2, against which it is less potent.[1] The inhibitory concentrations (IC50) are typically in the low to mid-nanomolar range for most caspases.
| Caspase Target | Reported IC50 / Inhibition Data | References |
| Inflammatory Caspases | ||
| Caspase-1 | Potently inhibited | [1] |
| Caspase-4 | Potently inhibited | [1] |
| Caspase-5 | Potently inhibited | [1] |
| Apoptotic Initiator Caspases | ||
| Caspase-8 | Potently inhibited | [1] |
| Caspase-9 | Potently inhibited | [1] |
| Caspase-10 | Potently inhibited | [1] |
| Apoptotic Effector Caspases | ||
| Caspase-3 | Potently inhibited | [1] |
| Caspase-6 | Potently inhibited | [1] |
| Caspase-7 | Potently inhibited | [1] |
| Other Caspases | ||
| Caspase-2 | Weakly inhibited | [1] |
Signaling Pathways and Z-VAD-FMK Intervention
Z-VAD-FMK is a powerful tool to dissect the roles of caspases in various signaling pathways. Below are diagrams illustrating its points of intervention in apoptosis and necroptosis.
Caption: Z-VAD-FMK inhibits both initiator and effector caspases in apoptosis.
References
- 1. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Z-VAD-AMC for measuring pyroptosis
An In-depth Technical Guide to Measuring Pyroptosis Using Caspase-1 Activity Assays
Introduction to Pyroptosis
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in various inflammatory diseases. A key molecular event in pyroptosis is the activation of inflammatory caspases, primarily caspase-1 and caspase-11 (in mice) or its human orthologs caspase-4/5. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18. Given the central role of caspase-1, its activity serves as a key indicator of pyroptosis.
This guide details the use of caspase inhibitors and substrates, with a focus on the Z-VAD (carbobenzoxy-valyl-alanyl-aspartyl) sequence, in the study of pyroptosis. While the pan-caspase inhibitor Z-VAD-FMK is used to block the pathway and confirm its caspase-dependence, fluorogenic substrates are used to quantify the enzymatic activity that drives the process.
The Role of Z-VAD Compounds in Pyroptosis Research
In the context of pyroptosis, molecules containing the Z-VAD sequence are primarily used for two distinct purposes: inhibition and measurement of caspase activity.
-
Z-VAD-FMK (Fluoromethylketone): This is a cell-permeable, irreversible pan-caspase inhibitor. It is widely used as a negative control in pyroptosis experiments. By treating cells with Z-VAD-FMK, researchers can demonstrate that cell death and cytokine release are dependent on caspase activity. Inhibition of pyroptosis by Z-VAD-FMK is a strong indicator that the observed cell death is indeed mediated by caspases.
-
Fluorogenic Substrates (e.g., Ac-YVAD-AMC): To quantify caspase-1 activity, researchers use specific fluorogenic substrates. While "Z-VAD-AMC" might be encountered, the more specific and preferred substrate for caspase-1 is Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) . Upon cleavage by active caspase-1, the fluorophore AMC (7-amino-4-methylcoumarin) is released, emitting a fluorescent signal that is directly proportional to the enzyme's activity.
Signaling Pathways of Pyroptosis
Pyroptosis is executed through distinct signaling cascades, broadly classified as the canonical and non-canonical inflammasome pathways.
Canonical Inflammasome Pathway
The canonical pathway is initiated by a variety of microbial and endogenous danger signals that lead to the assembly of an inflammasome complex (e.g., NLRP3, NLRC4, AIM2). This complex recruits and activates pro-caspase-1. Active caspase-1 then cleaves its two main substrates: GSDMD and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18.
Caption: Canonical inflammasome pathway leading to pyroptosis.
Non-Canonical Inflammasome Pathway
The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This LPS directly binds to and activates caspase-11 (in mice) or caspases-4/5 (in humans). These caspases then cleave GSDMD to induce pyroptosis. They can also activate the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation.
Caption: Non-canonical pathway initiated by intracellular LPS.
Experimental Protocols and Data
Measuring pyroptosis typically involves inducing the pathway in a suitable cell model (e.g., macrophages) and then quantifying one or more of its hallmark features.
General Experimental Workflow
The following diagram outlines a typical workflow for inducing and measuring pyroptosis, including the use of Z-VAD-FMK as an inhibitor for validation.
Caption: General workflow for a pyroptosis induction and measurement experiment.
Protocol 1: Caspase-1 Activity Assay in Cell Lysates
This protocol measures intracellular caspase-1 activity following pyroptotic stimulation.
Materials:
-
Cell line (e.g., J774A.1 macrophages or bone marrow-derived macrophages)
-
Pyroptosis inducer (e.g., Nigericin, ATP)
-
Priming agent (e.g., LPS)
-
Z-VAD-FMK (for control group)
-
Lysis Buffer (e.g., 50 mM HEPES, 10% sucrose, 0.1% CHAPS, 1 mM DTT)
-
Caspase-1 Substrate: Ac-YVAD-AMC (20 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
-
96-well black plate
-
Fluorometer (Excitation: 360 nm, Emission: 460 nm)
Methodology:
-
Cell Culture: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate expression of pro-IL-1β and NLRP3.
-
Inhibition (Control): Pre-incubate the inhibitor group with Z-VAD-FMK (typically 20-50 µM) for 30-60 minutes.
-
Induction: Stimulate the cells with a pyroptosis inducer (e.g., 10 µM Nigericin or 5 mM ATP) for the desired time (e.g., 1-2 hours).
-
Cell Lysis:
-
Aspirate the medium and wash cells with cold PBS.
-
Add 100 µL of cold Lysis Buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Assay:
-
Transfer 50 µL of the supernatant (cell lysate) to a well in the 96-well black plate.
-
Prepare a reaction mix by diluting the Ac-YVAD-AMC stock to a final concentration of 50 µM in Assay Buffer.
-
Add 50 µL of the reaction mix to each well containing lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the fluorescence on a fluorometer. The signal is proportional to the caspase-1 activity.
Quantitative Data Summary
The following table summarizes typical concentrations and results for compounds used in pyroptosis studies.
| Compound | Target | Typical Concentration | Expected Effect | Reference |
| Z-VAD-FMK | Pan-Caspase | 20 - 50 µM | Inhibition of pyroptosis, LDH release, and IL-1β secretion. | |
| Ac-YVAD-AMC | Caspase-1 Substrate | 20 - 50 µM (in vitro) | Generates fluorescent signal upon cleavage by active caspase-1. | |
| Nigericin | NLRP3 Activator | 5 - 20 µM | Induction of canonical pyroptosis. | |
| LPS (Lipopolysaccharide) | Priming / Non-canonical activator | 0.5 - 1 µg/mL (priming) | Upregulates inflammasome components; directly activates Caspase-4/5/11. |
Conclusion
The measurement of caspase-1 activity is a cornerstone of pyroptosis research. A clear understanding of the distinct roles of inhibitors like Z-VAD-FMK and fluorogenic substrates such as Ac-YVAD-AMC is essential for designing and interpreting experiments. Z-VAD-FMK serves as an indispensable tool for validating the caspase-dependence of the cell death pathway, while specific substrates provide a quantitative measure of the enzymatic activity driving pyroptosis. By combining these tools with assays for cell lysis (LDH) and cytokine release (ELISA), researchers can gain a comprehensive understanding of this critical inflammatory process.
Methodological & Application
Application Notes and Protocols: Z-VAD-AMC Caspase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining caspase activity in cell lysates using the fluorogenic substrate Z-VAD-AMC. This assay is a reliable method for quantifying apoptosis and for screening potential caspase inhibitors.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens and are activated through a proteolytic cascade. The this compound caspase activity assay provides a sensitive and straightforward method for detecting the activity of caspases in cell lysates. The assay utilizes the synthetic tetrapeptide substrate Z-Val-Ala-Asp(OMe)-AMC (this compound), which contains the pan-caspase recognition sequence VAD. In the presence of active caspases, the substrate is cleaved, releasing the fluorescent aminomethylcoumarin (AMC) group. The fluorescence of the free AMC can be measured using a fluorometer or fluorescence microplate reader, and is directly proportional to the amount of caspase activity in the sample. Z-VAD-FMK, an irreversible pan-caspase inhibitor, is often used as a negative control in this assay to confirm the specificity of the measured activity.[1][2]
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a fluorogenic substrate by active caspases. The substrate, this compound, is non-fluorescent until it is cleaved by a caspase at the aspartate residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC release is proportional to the caspase activity in the sample.
Signaling Pathway
Caption: Caspase activation signaling pathway and assay principle.
Materials and Reagents
| Reagent | Description | Storage |
| This compound Substrate | Fluorogenic pan-caspase substrate. Supplied as a stock solution in DMSO. | -20°C, protect from light |
| Z-VAD-FMK Inhibitor | Irreversible pan-caspase inhibitor for use as a negative control. Supplied as a stock solution in DMSO. | -20°C |
| Cell Lysis Buffer | Buffer for lysing cells and releasing cellular contents, including caspases. | 4°C |
| Assay Buffer | Buffer providing optimal conditions for caspase activity. Often contains DTT.[3][4] | 4°C |
| DTT (Dithiothreitol) | Reducing agent added to the assay buffer to maintain caspase activity.[3][5] | -20°C |
| AMC Standard | 7-amino-4-methylcoumarin for generating a standard curve to quantify caspase activity.[3][5] | -20°C, protect from light |
Experimental Protocol
The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Experimental Workflow
Caption: Experimental workflow for the this compound caspase activity assay.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired apoptosis-inducing agent. Include an untreated control group. For a negative control, pre-incubate a set of cells with Z-VAD-FMK (typically 20-50 µM) for 1-2 hours before adding the apoptotic stimulus.
-
-
Cell Lysate Preparation:
-
Following treatment, collect both adherent and floating cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold cell lysis buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Incubate the lysate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This supernatant contains the active caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the caspase activity.
-
-
Caspase Activity Assay:
-
Prepare the Assay Buffer containing DTT (final concentration typically 5-10 mM).
-
In a black 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.
-
Prepare a blank control containing only Assay Buffer.
-
Add 50 µL of the this compound substrate solution (final concentration typically 50 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorescence microplate reader with an excitation wavelength of 354 nm and an emission wavelength of 442 nm.[3]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample readings.
-
Normalize the fluorescence values to the protein concentration of each lysate.
-
The caspase activity can be expressed as relative fluorescence units (RFU) per microgram of protein.
-
For quantitative results, a standard curve can be generated using free AMC.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| This compound Substrate Conc. | 50 µM | The optimal concentration may vary depending on the cell type and the level of caspase activity. |
| Z-VAD-FMK Inhibitor Conc. | 20 - 100 µM | Used as a negative control to confirm caspase-specific cleavage. |
| AMC Excitation Wavelength | ~354 nm[3] | Check the specifications of your fluorometer for optimal settings. |
| AMC Emission Wavelength | ~442 nm[3] | |
| Incubation Time | 1 - 2 hours | The incubation time can be optimized. Kinetic measurements can also be performed. |
| Incubation Temperature | 37°C | |
| Protein per Reaction | 50 - 100 µg | The amount of protein may need to be adjusted based on the expected level of caspase activity. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect the substrate from light. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Low or no signal | Insufficient caspase activity | Increase the amount of cell lysate per reaction. Optimize the induction of apoptosis. |
| Inactive caspases | Ensure proper sample handling and storage to prevent caspase degradation. Add DTT to the assay buffer. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent cell numbers or protein concentration | Carefully count cells and accurately determine protein concentration for normalization. |
Conclusion
The this compound caspase activity assay is a robust and sensitive method for the quantification of caspase activity. It is a valuable tool for studying apoptosis in a variety of research and drug discovery applications. Adherence to the protocol and careful optimization will ensure reliable and reproducible results.
References
Z-VAD-AMC: Application Notes and Protocols for Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-AMC (Z-Val-Ala-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate utilized in the detection of caspase activity, a key indicator of apoptosis or programmed cell death. Caspases, a family of cysteine-aspartic proteases, are critical mediators of this process. The assay's principle lies in the cleavage of the tetrapeptide sequence (VAD) by active caspases at the aspartate residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which emits a strong fluorescent signal upon excitation, allowing for the quantification of caspase activity. While Z-DEVD-AMC is more commonly associated with caspase-3, this compound can also serve as a substrate for various caspases, including caspase-9.
These application notes provide a comprehensive guide to utilizing this compound for the measurement of caspase activity in cell lysates. The protocols outlined below are intended to serve as a starting point for researchers, with the understanding that optimization may be necessary for specific cell types and experimental conditions.
Data Presentation: Quantitative Summary
The optimal working concentration of this compound and other related reagents can vary depending on the cell type, protein concentration of the lysate, and the specific caspase being assayed. The following tables provide a summary of recommended starting concentrations and ranges for key components in a typical fluorometric caspase activity assay.
Table 1: Recommended Concentrations of Key Reagents
| Reagent | Stock Concentration | Recommended Starting Final Concentration | Typical Final Concentration Range |
| This compound | 1-10 mM in DMSO | 50 µM | 20-200 µM |
| Cell Lysate | 1-5 mg/mL | 50-100 µg total protein per well | 20-200 µg total protein per well |
| Dithiothreitol (DTT) | 1 M | 10 mM | 5-10 mM |
Table 2: Excitation and Emission Wavelengths for AMC
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| 7-amino-4-methylcoumarin (AMC) | 340-360 | 440-460 |
Signaling Pathways
Caspases are central to multiple signaling pathways that regulate apoptosis and inflammation. Understanding these pathways is crucial for interpreting the results of caspase activity assays.
Apoptosis Signaling Pathway
Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.
Application Notes and Protocols: Preparation and Use of Z-VAD-AMC for Caspase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key biochemical hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens in healthy cells and are activated in a proteolytic cascade in response to apoptotic stimuli.
The detection of caspase activity serves as a reliable indicator of apoptosis. This protocol details the use of Z-Val-Ala-Asp-7-amino-4-methylcoumarin (Z-VAD-AMC), a fluorogenic substrate for measuring pan-caspase activity. The assay principle is based on the cleavage of the tetrapeptide sequence by active caspases, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group from the non-fluorescent substrate.[1] The resulting fluorescence, measured at an excitation/emission of ~350/440 nm, is directly proportional to the amount of active caspases in the sample.[1][2][3]
Section 1: this compound Stock Solution Preparation
Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results. This compound is typically supplied as a lyophilized solid.
Protocol 1.1: Reconstitution of this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).[4] Refer to Table 1 for required DMSO volumes.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored correctly.[4]
Data Presentation:
Table 1: this compound Properties and Stock Solution Calculator
| Parameter | Value | Reference |
| Full Name | Z-Val-Ala-Asp-7-amino-4-methylcoumarin, acetate | [1] |
| Molecular Weight | 594.6 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 1 mg/mL | [1] |
| Storage Temperature | -20°C (solid and stock solution) | [1][4] |
| AMC Fluorescence | Ex: 340-360 nm / Em: 440-460 nm | [1] |
| Volume of DMSO to Add for a 10 mM Stock Solution | ||
| For 1 mg of this compound | 168.2 µL | N/A |
| For 5 mg of this compound | 841.0 µL | N/A |
Section 2: Pan-Caspase Activity Assay Protocol
This protocol provides a general method for measuring pan-caspase activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.
Experimental Protocols:
Protocol 2.1: Preparation of Cell Lysates
-
Induce Apoptosis: Culture cells to the desired density and treat with an apoptosis-inducing agent. Prepare a parallel culture of untreated cells as a negative control.
-
Harvest Cells:
-
For suspension cells, transfer the culture to a centrifuge tube.
-
For adherent cells, scrape the cells gently and collect them in medium.
-
-
Cell Pellet Collection: Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C. Carefully aspirate the supernatant.[5]
-
Wash: Resuspend the cell pellet in ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in a suitable ice-cold cell lysis buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT).[6] Use approximately 100 µL of lysis buffer per 10 million cells.[5]
-
Incubate: Incubate the lysate on ice for 15-30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard method (e.g., BCA assay).[6] This is essential for normalizing caspase activity.
Protocol 2.2: Caspase Activity Measurement
-
Prepare 2X Reaction Buffer: Prepare a 2X reaction buffer (e.g., 200 mM HEPES, pH 7.2, 20% sucrose, 0.2% CHAPS, 2 mM EDTA) and add DTT to a final concentration of 4 mM just before use.[6]
-
Prepare Samples: In a 96-well black, flat-bottom plate, add 50 µL of cell lysate (containing 20-50 µg of total protein) per well. Adjust the volume to 50 µL with cell lysis buffer if necessary.
-
Set Up Controls:
-
Negative Control: 50 µL of lysate from untreated cells.
-
Blank Control: 50 µL of cell lysis buffer without any cell lysate to measure background fluorescence.
-
-
Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in 2X Reaction Buffer. For example, add 2 µL of 10 mM this compound to 998 µL of 2X Reaction Buffer. This results in a 2X substrate working solution. A final assay concentration of 50 µM is a common starting point.[6]
-
Initiate Reaction: Add 50 µL of the 2X substrate working solution to each well of the 96-well plate. The total reaction volume will be 100 µL.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Measure Fluorescence: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.[1]
Data Presentation:
Table 2: Typical Reagent Volumes for 96-well Plate Caspase Assay
| Component | Volume per Well | Purpose |
| Cell Lysate (20-50 µg protein) | 50 µL | Source of caspase enzymes |
| 2X Substrate Working Solution (100 µM this compound in 2X Reaction Buffer) | 50 µL | Reaction initiation |
| Total Volume | 100 µL | Final Assay Volume |
Mandatory Visualizations
References
Z-VAD-FMK: A Guide to Fluorescence-Based Caspase Activity Assays
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1] Their activity is tightly controlled, and aberrant caspase activation is implicated in a wide range of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor that covalently binds to the catalytic site of most caspases, thereby blocking their activity.[1][2] This property makes Z-VAD-FMK an invaluable tool for studying the roles of caspases in various biological processes. This document provides detailed protocols and plate reader settings for measuring caspase activity using fluorogenic substrates in conjunction with Z-VAD-FMK as a negative control.
Principle of the Assay
The assay quantitatively measures the activity of caspases in cell lysates or purified enzyme preparations. The principle is based on the cleavage of a specific, non-fluorescent peptide substrate by an active caspase, which releases a fluorescent reporter molecule. The resulting fluorescence intensity is directly proportional to the caspase activity in the sample. Z-VAD-FMK is used to confirm the specificity of the measured activity; a significant reduction in fluorescence in the presence of Z-VAD-FMK indicates that the signal is indeed due to caspase activity.
Signaling Pathway of Apoptosis Induction and Caspase Activation
The following diagram illustrates a simplified signaling pathway for apoptosis, highlighting the central role of caspases which can be inhibited by Z-VAD-FMK.
Caption: Simplified caspase activation pathway in apoptosis and its inhibition by Z-VAD-FMK.
Experimental Protocols
A. Reagent Preparation
-
Z-VAD-FMK Stock Solution: Dissolve Z-VAD-FMK in sterile DMSO to create a 2-5 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Fluorogenic Substrate Stock Solution: Prepare a stock solution of the desired fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3/7) in sterile DMSO according to the manufacturer's instructions. Store protected from light at -20°C.
-
Lysis Buffer: A common lysis buffer consists of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Add DTT to a final concentration of 10 mM immediately before use.
-
Assay Buffer: A suitable assay buffer is 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose.
B. Cell Lysis
-
Seed and treat cells in a 96-well plate as required for your experiment. Include untreated control wells.
-
To induce apoptosis, treat cells with an appropriate stimulus. For a positive control, TRAIL-treated HCT116 cell lysates can be used.[3]
-
Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the supernatant.
-
Wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.
C. Caspase Activity Assay
The following workflow diagram outlines the key steps of the caspase activity assay.
Caption: General workflow for a fluorescence-based caspase activity assay.
-
To a set of control wells, add Z-VAD-FMK to a final concentration of 20-50 µM.[3] To the other wells, add an equivalent volume of DMSO.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (typically 25-50 µM).[3]
-
Add the substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-120 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
Data Presentation and Plate Reader Settings
For accurate and reproducible results, it is crucial to use the correct plate reader settings for the specific fluorophore being used. The table below summarizes the recommended settings for common fluorophores used in caspase assays.
| Fluorophore | Caspase Substrate Example | Excitation (nm) | Emission (nm) | Notes |
| AFC (7-Amino-4-trifluoromethylcoumarin) | Ac-DEVD-AFC | 400 | 505 | A common substrate for caspase-3 and -7.[3] |
| AMC (7-Amino-4-methylcoumarin) | Ac-DEVD-AMC | 360-380 | 440-460 | Used for caspase-3 and -7 activity.[4][5] |
| FITC (Fluorescein isothiocyanate) | FITC-VAD-FMK | 485-493 | 517-535 | Used for in-cell caspase detection.[6][7][8] |
| Rhodamine 110 based | Z-DEVD-R110 | 499 | 521 | A highly sensitive substrate for caspase-3 and -7. |
| Custom Dyes | Varies | 540 | 620 | Always refer to the manufacturer's specifications. |
Troubleshooting and Considerations
-
High Background Fluorescence: This can be caused by substrate degradation or non-specific enzyme activity. Ensure that the substrate is properly stored and that the Z-VAD-FMK control is included to assess non-caspase-related signal.
-
Low Signal: This may be due to insufficient caspase activity, incorrect buffer conditions, or suboptimal plate reader settings. Optimize cell number, induction time, and substrate concentration.
-
Cell Permeability: Z-VAD-FMK is cell-permeable and can be added directly to cell culture to inhibit apoptosis.[2] For in-cell assays using fluorescently labeled inhibitors like FITC-VAD-FMK, ensure sufficient incubation time for the probe to enter the cells.[8]
-
Necroptosis: In some cell types, inhibiting caspases with Z-VAD-FMK can induce an alternative form of programmed cell death called necroptosis.[9][10] This should be considered when interpreting results.
By following these detailed protocols and utilizing the provided plate reader settings, researchers can effectively employ Z-VAD-FMK to investigate the intricate roles of caspases in health and disease.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 3. ubpbio.com [ubpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. FAM-VAD-FMK | AAT Bioquest [aatbio.com]
- 7. abcam.com [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detection of Caspase-1 Activity Using the Fluorogenic Substrate Z-VAD-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the inflammatory process.[1] It functions as a key component of multiprotein complexes called inflammasomes.[2][3] Upon activation by various stimuli, the inflammasome facilitates the auto-activation of pro-caspase-1 into its active form.[3] Active caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[4][5] It also cleaves Gasdermin D to induce a pro-inflammatory form of programmed cell death known as pyroptosis.[3] Given its central role in inflammation, the detection of caspase-1 activity is crucial for research in immunology, infectious disease, and for the development of novel anti-inflammatory therapeutics.
This document provides a detailed protocol and application notes for measuring caspase-1 activity using Z-VAD-AMC, a fluorogenic substrate.
Assay Principle
The detection of caspase-1 activity using this compound is based on the principle of enzymatic cleavage of a synthetic substrate to release a fluorescent reporter. The substrate consists of the tetrapeptide sequence Val-Ala-Asp (VAD) linked to a fluorescent group, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a benzyloxycarbonyl (Z) group to enhance cell permeability and stability.
In its intact form, the this compound substrate is non-fluorescent. However, in the presence of active caspases, the enzyme recognizes the VAD sequence and cleaves the peptide bond after the aspartate residue. This cleavage releases the AMC fluorophore, which, when excited by light at approximately 380 nm, emits a fluorescent signal at around 460 nm.[6] The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.
It is important to note that the VAD sequence is recognized by multiple caspases, making this compound a broad-spectrum or "pan-caspase" substrate.[7] For more specific detection of caspase-1, substrates with the recognition sequence YVAD or WEHD are recommended, as these are preferentially cleaved by caspase-1.[1][6][8] Nevertheless, in systems where caspase-1 is the predominantly activated caspase, this compound can serve as a useful tool.
Comparison with Z-VAD-FMK
It is critical to distinguish the substrate this compound from the inhibitor Z-VAD-FMK.
-
This compound (Substrate): A tool for measuring enzyme activity. It is cleaved by active caspases to produce a fluorescent signal.
-
Z-VAD-FMK (Inhibitor): A tool for blocking enzyme activity. It is a cell-permeant, irreversible pan-caspase inhibitor that binds to the catalytic site of caspases, preventing them from cleaving their substrates.[9][10][11] It is often used as a negative control in caspase assays or to study the downstream consequences of caspase inhibition.[12][13]
Mechanism of Action: this compound Cleavage
The diagram below illustrates the enzymatic reaction that forms the basis of this assay.
Caption: Mechanism of this compound cleavage by active caspase-1.
Experimental Protocol: Caspase-1 Activity Assay
This protocol provides a general guideline for measuring caspase-1 activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.
Materials and Reagents
-
Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Inducing agent for caspase-1 activation (e.g., LPS, Nigericin, MSU crystals)
-
This compound substrate (typically 1-10 mM stock in DMSO)
-
Caspase Assay Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2X Caspase Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA)
-
Dithiothreitol (DTT), 1 M stock
-
Z-VAD-FMK (pan-caspase inhibitor, optional, for negative control)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader with filters for AMC (Excitation: ~380 nm, Emission: ~460 nm)
Protocol Steps
-
Cell Culture and Treatment:
-
Plate cells at a desired density (e.g., 1 x 10^6 cells/well) in a suitable culture plate.
-
Treat cells with the desired stimulus to induce caspase-1 activation. Include an untreated control group.
-
Incubate for the appropriate time period.
-
(Optional) For an inhibitor control, pre-incubate a set of cells with Z-VAD-FMK (e.g., 20-50 µM) for 30-60 minutes before adding the stimulus.
-
-
Preparation of Cell Lysates:
-
Collect cells (including supernatant for suspension cells) and centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Caspase Assay Lysis Buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microfuge tube. This lysate contains the active caspases.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction Setup:
-
Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2X buffer).[4]
-
In a 96-well black plate, add 50 µL of cell lysate per well (use 25-100 µg of total protein, equalized across all samples with Lysis Buffer).
-
Set up the following control wells:
-
Blank Control: 50 µL of Lysis Buffer (no lysate).
-
No Substrate Control: 50 µL of a representative cell lysate.
-
-
Prepare the Master Mix: For each reaction, you will need 50 µL of 2X Reaction Buffer and the substrate. Prepare a master mix for all wells.
-
Add 5 µL of this compound substrate (1 mM stock) to the Master Mix for a final concentration of 50 µM in the 100 µL reaction volume.
-
Add 50 µL of the Master Mix (containing buffer, DTT, and substrate) to each well. For the "No Substrate Control," add Master Mix prepared without the this compound.
-
-
Incubation and Measurement:
Experimental Workflow Diagram
Caption: Experimental workflow for the caspase-1 activity assay.
Data Presentation and Analysis
Data Analysis
-
Subtract the fluorescence value of the Blank Control from all other readings to correct for background fluorescence.
-
The caspase-1 activity is proportional to the corrected fluorescence values.
-
Calculate the fold-increase in activity by dividing the values from the treated samples by the value from the untreated control sample.
Example Data Table
The following table shows a representative data set for a caspase-1 activity assay.
| Sample ID | Treatment | Protein (µg) | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | Fold Increase vs. Control |
| 1 | Untreated Control | 50 | 1550 | 1200 | 1.0 |
| 2 | Untreated Control | 50 | 1530 | 1180 | 0.98 |
| 3 | Stimulus A | 50 | 8750 | 8400 | 7.0 |
| 4 | Stimulus A | 50 | 8910 | 8560 | 7.13 |
| 5 | Stimulus A + Z-VAD-FMK | 50 | 1850 | 1500 | 1.25 |
| 6 | Stimulus A + Z-VAD-FMK | 50 | 1820 | 1470 | 1.23 |
| 7 | Blank (No Lysate) | 0 | 350 | N/A | N/A |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Contaminated reagents. | Use fresh, high-purity reagents. Prepare buffers fresh. |
| Autohydrolysis of the substrate. | Store substrate stock protected from light and moisture at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Low Signal / No Activity | Inefficient cell lysis. | Optimize lysis buffer composition and incubation time. Confirm lysis by microscopy. |
| Caspase-1 is not activated. | Confirm stimulus efficacy using a different method (e.g., Western blot for cleaved caspase-1 or IL-1β). | |
| Degraded enzyme activity. | Keep lysates on ice at all times. Caspase-1 can be unstable.[5][8] | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Uneven cell plating or health. | Ensure a homogenous single-cell suspension before plating. Check cell viability. |
References
- 1. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. invivogen.com [invivogen.com]
- 11. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 12. content.abcam.com [content.abcam.com]
- 13. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Z-VAD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key family of proteases that execute the apoptotic program are caspases (cysteine-aspartic proteases). Due to their central role, caspases are attractive targets for therapeutic intervention. High-throughput screening (HTS) of large compound libraries is a powerful strategy for identifying novel caspase modulators.
Z-VAD-AMC (Carbobenzoxy-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate for caspases. Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a quantitative measure of caspase activity. Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), a closely related compound, is a cell-permeable, irreversible pan-caspase inhibitor that serves as an invaluable tool and control compound in apoptosis research and HTS campaigns.[1] By binding to the catalytic site of multiple caspases, Z-VAD-FMK effectively blocks the apoptotic cascade.[2]
These application notes provide detailed protocols for utilizing this compound and Z-VAD-FMK in high-throughput screening assays to identify and characterize caspase inhibitors.
Signaling Pathway of Apoptosis and Caspase Activation
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Pan-caspase inhibitors like Z-VAD-FMK block the activity of both initiator and executioner caspases.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways converging on executioner caspases.
High-Throughput Screening Workflow
A typical HTS campaign to identify caspase inhibitors involves several stages, from assay development and validation to primary and secondary screening, and finally hit confirmation. Z-VAD-FMK is a critical reagent used as a positive control for inhibition throughout this process.
Caption: General workflow for a high-throughput screening campaign to identify caspase inhibitors.
Experimental Protocols
Protocol 1: Homogeneous Caspase-3/7 HTS Assay Using a Luminescent Substrate
This protocol is adapted for a 384-well format and is ideal for automated HTS. The Caspase-Glo® 3/7 Assay is a commercially available kit that provides a luminogenic caspase-3/7 substrate.
Materials:
-
White, opaque-walled 384-well assay plates
-
Cells of interest (e.g., Jurkat, HeLa)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Test compounds dissolved in DMSO
-
Z-VAD-FMK (positive control for inhibition)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) in a final volume of 25 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Compound Addition:
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, Z-VAD-FMK (final concentration of 20-50 µM), and DMSO (vehicle control) to the appropriate wells.
-
To induce apoptosis, add the apoptosis-inducing agent to all wells except the negative control wells. The final concentration of the inducing agent should be predetermined to yield a robust caspase activity signal.
-
-
Incubation: Incubate the plate for the desired time to induce apoptosis (e.g., 4-6 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Signal Detection:
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Fluorometric Caspase-3/7 HTS Assay Using this compound
This protocol describes a cell-based assay using the fluorogenic substrate this compound.
Materials:
-
Black, clear-bottom 384-well assay plates
-
Cells of interest
-
Cell culture medium
-
Apoptosis-inducing agent
-
Test compounds in DMSO
-
Z-VAD-FMK
-
This compound substrate
-
Lysis buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 5 mM DTT, pH 7.5)
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Treatment: Follow steps 1-4 from Protocol 1.
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Add 20 µL of lysis buffer to each well and incubate on a plate shaker for 10-15 minutes at room temperature.
-
-
Substrate Addition:
-
Prepare a working solution of this compound in assay buffer (lysis buffer without Triton X-100 and DTT) at a final concentration of 50 µM.
-
Add 20 µL of the this compound solution to each well.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Data Presentation
Table 1: HTS Assay Parameters and Validation
| Parameter | Recommended Value/Range | Notes |
| Assay Format | 384-well or 1536-well plate | Higher density formats reduce reagent costs and increase throughput. |
| Cell Seeding Density | 2,000 - 10,000 cells/well | Optimize for cell line and plate format. |
| Z-VAD-FMK (Control) | 20 - 100 µM | Used as a positive control for 100% inhibition.[3] |
| Apoptosis Inducer | Varies by cell type | e.g., Staurosporine (0.1-1 µM), Etoposide (10-50 µM). |
| Substrate Concentration | 20 - 50 µM (this compound) | Titrate for optimal signal-to-background ratio. |
| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to determine the optimal time point. |
| Z'-factor | > 0.5 | A Z'-factor greater than 0.5 indicates a robust and reliable assay for HTS. |
Table 2: Example Quantitative Data for Z-VAD-FMK Inhibition
The following data is illustrative and based on typical results observed in caspase inhibition assays.
| Compound | Concentration (µM) | Cell Line | Apoptosis Inducer | % Inhibition of Caspase Activity | Reference |
| Z-VAD-FMK | 50 | Human Granulosa Cells | Etoposide (50 µg/ml) | Significant protection from apoptosis-induced decrease in metabolic activity | [4] |
| Z-VAD-FMK | 100 | Jurkat T-cells | Electrotransfer | Complete blockage of cell death | [3] |
| Z-VAD-FMK | 20 | Jurkat T-cells | Anti-Fas mAb | Suggested concentration for effective inhibition | [1] |
| Z-VAD-FMK | Varies | In vitro enzyme assay | N/A | IC₅₀ = 0.0015 - 5.8 mM | [5] |
Conclusion
This compound and Z-VAD-FMK are indispensable tools for the high-throughput screening of caspase inhibitors. The provided protocols and application notes offer a framework for developing and executing robust HTS assays to identify novel modulators of apoptosis. Careful optimization of assay parameters and rigorous validation are crucial for the success of any H-TS campaign. The quantitative data and workflow diagrams presented herein serve as a valuable resource for researchers in the field of drug discovery.
References
- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 2. invivogen.com [invivogen.com]
- 3. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for In Vitro Caspase Assay with Z-VAD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1][2] The detection of caspase activity is a key indicator of apoptotic events in cell populations. This document provides detailed application notes and protocols for an in vitro fluorometric assay to measure caspase activity using the substrate Z-VAD-AMC. This assay is a sensitive and convenient method for quantifying the activity of various caspases in cell lysates.
The assay is based on the enzymatic cleavage of the fluorogenic substrate, this compound, by active caspases. The substrate consists of the pan-caspase recognition sequence Val-Ala-Asp (VAD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by an active caspase at the aspartate residue, the free AMC molecule is released, which then emits a strong blue fluorescence. The intensity of this fluorescence is directly proportional to the caspase activity in the sample.
Principle of the Assay
The in vitro caspase assay using this compound is a straightforward and sensitive method for detecting caspase activity in cell lysates. The core principle lies in the specific recognition and cleavage of a synthetic substrate by active caspase enzymes, leading to the generation of a fluorescent signal.
The substrate, this compound, is a non-fluorescent molecule. When incubated with a cell lysate containing active caspases, the enzymes recognize the Val-Ala-Asp (VAD) peptide sequence and cleave the substrate after the aspartate residue. This cleavage event liberates the fluorophore 7-amino-4-methylcoumarin (AMC). Free AMC, when excited by light at the appropriate wavelength, emits a detectable fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of active caspase present in the lysate, allowing for quantitative measurement of enzyme activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase signaling cascade leading to apoptosis and the general workflow of the in vitro caspase assay.
Caption: Caspase signaling pathways leading to apoptosis.
Caption: Experimental workflow for the in vitro caspase assay.
Experimental Protocols
Materials and Reagents
-
Cells of interest (suspension or adherent)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS) , ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation/emission filters for AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm)[3][4][5]
-
Protein assay reagent (e.g., BCA or Bradford)
Preparation of Cell Lysates
For Adherent Cells:
-
Induce apoptosis in cells by treating with the desired agent for the appropriate time. Include a non-treated control group.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 100 µL for a 6-well plate).
-
Incubate on ice for 10-15 minutes.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[1][6]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay.
For Suspension Cells:
-
Induce apoptosis as described for adherent cells.
-
Transfer the cells to a centrifuge tube.
-
Pellet the cells by centrifugation at 300-500 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[6][8]
-
Incubate on ice for 10-15 minutes, vortexing gently every 5 minutes.[6]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
Caspase Activity Assay Protocol
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
In a 96-well black microplate, add 50 µL of each diluted cell lysate per well.
-
Prepare a blank well containing 50 µL of Assay Buffer without cell lysate.
-
Prepare the substrate solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).
-
Add 50 µL of the substrate solution to each well, including the blank. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][7][9] The optimal incubation time may vary depending on the cell type and the level of caspase activity.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[3][4][5]
Data Presentation
The following tables summarize key quantitative data and recommended parameters for the in vitro caspase assay with this compound.
Table 1: Recommended Reagent Concentrations and Volumes
| Reagent/Parameter | Recommended Value | Notes |
| Cell Lysate Protein Concentration | 50 - 200 µ g/well | Adjust based on cell type and expected caspase activity.[1][8] |
| This compound Substrate Concentration | 20 - 50 µM | Higher concentrations may be needed for high caspase activity. |
| DTT in Assay Buffer | 2 - 10 mM | Essential for caspase activity.[9][10] |
| Volume of Cell Lysate per Well | 50 µL | |
| Volume of Substrate Solution per Well | 50 µL | |
| Total Assay Volume per Well | 100 µL |
Table 2: Incubation and Measurement Parameters
| Parameter | Recommended Setting | Notes |
| Incubation Temperature | 37°C | |
| Incubation Time | 1 - 2 hours | Can be optimized; protect from light.[1][7][9] |
| Excitation Wavelength | 340 - 380 nm | Optimal wavelength may vary slightly with instrument.[3][4][5] |
| Emission Wavelength | 440 - 460 nm | [3][4][5] |
Data Analysis and Interpretation
-
Subtract Background Fluorescence: Subtract the fluorescence reading of the blank well (Assay Buffer + Substrate) from the readings of all other wells.
-
Normalize to Protein Concentration: If the protein concentrations of the lysates were not equalized, normalize the fluorescence readings to the protein concentration of each sample.
-
Calculate Fold Change: Express the caspase activity as a fold change relative to the untreated control.
-
Fold Change = (Fluorescence of Treated Sample) / (Fluorescence of Untreated Control)
-
An increase in fluorescence intensity in the treated samples compared to the control indicates an activation of caspases and induction of apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution; store stock solution properly. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Low or no signal | Insufficient caspase activity | Increase incubation time; use a higher concentration of cell lysate. |
| Inactive caspases | Ensure DTT is present in the assay buffer. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent cell lysis | Ensure complete and consistent lysis of all samples. |
Conclusion
The in vitro caspase assay using the fluorogenic substrate this compound is a robust and sensitive method for the quantification of caspase activity. The detailed protocols and guidelines provided in these application notes will enable researchers to reliably measure apoptosis in a variety of experimental settings. Careful attention to experimental detail, including proper sample preparation and the use of appropriate controls, is crucial for obtaining accurate and reproducible results.
References
- 1. mpbio.com [mpbio.com]
- 2. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sciencellonline.com [sciencellonline.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. abcam.cn [abcam.cn]
- 9. takarabio.com [takarabio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Caspase Activity Assays in Tissue Homogenates Using Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are pivotal regulators of apoptosis (programmed cell death) and inflammation.[1][2] The detection of caspase activity serves as a reliable indicator of these cellular processes.[2] This document provides a detailed protocol for measuring caspase activity in tissue homogenates using fluorogenic substrates, such as those with the tetrapeptide sequence recognized by specific caspases, conjugated to 7-amino-4-methylcoumarin (AMC).[2][3] The pan-caspase inhibitor Z-VAD-FMK is utilized as a negative control to ensure the specificity of the assay.[4][5]
The principle of this assay relies on the cleavage of the peptide substrate by an active caspase at the aspartate residue, which liberates the fluorescent AMC moiety.[2][6] The fluorescence intensity of free AMC, measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the caspase activity in the sample.[2][3][6] This method is sensitive, quantitative, and adaptable for high-throughput screening.[2][7]
Signaling Pathway: Caspase-Mediated Apoptosis
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Caspase-3/7 Activity Assay Kit | STEMCELL Technologies | - |
| Ac-DEVD-AMC (Caspase-3/7 Substrate) | Included in kit | - |
| Z-VAD-FMK (Pan-Caspase Inhibitor) | MedChemExpress | HY-16658 |
| Lysis Buffer | Multiple vendors | Varies |
| BCA Protein Assay Kit | Multiple vendors | Varies |
| 96-well black, flat-bottom plates | Multiple vendors | Varies |
Protocol 1: Preparation of Tissue Homogenates
-
Tissue Collection and Preparation : Harvest fresh tissue and wash with ice-cold PBS to remove any residual blood.[9] It is recommended to use at least 50 mg of tissue per sample.[9]
-
Homogenization : Mince the tissue into small pieces and add pre-cooled Cell Lysis Buffer (e.g., 200 µL for 50 mg of tissue).[9] Homogenize the sample on ice using a Dounce homogenizer or a power-driven tissue homogenizer.[3][10]
-
Lysis : Incubate the homogenate on ice for 30 minutes.[9]
-
Centrifugation : Centrifuge the lysate at 10,000-11,000 x g for 10-15 minutes at 4°C.[3][9]
-
Supernatant Collection : Carefully transfer the supernatant to a new pre-chilled tube. This supernatant is the tissue lysate containing the proteins of interest.[9]
-
Storage : The prepared lysate should be used immediately or can be stored at -80°C for future use.[6][9]
Protocol 2: Protein Concentration Determination
It is crucial to determine the protein concentration of each tissue lysate to ensure equal loading in the caspase activity assay. The protein concentration should ideally be between 1-4 mg/mL.[9]
-
Assay : Use a standard protein quantification method, such as the Bicinchoninic Acid (BCA) assay.
-
Standard Curve : Prepare a series of protein standards (e.g., using Bovine Serum Albumin) to generate a standard curve.[3]
-
Measurement : Follow the manufacturer's instructions for the BCA assay kit to determine the protein concentration of your samples.[3]
Protocol 3: Caspase Activity Assay
-
Sample Preparation : Dilute the tissue lysates to the same protein concentration (e.g., 1-4 mg/mL) using the assay buffer provided in the kit.[6][9]
-
Assay Plate Setup : In a 96-well black plate, add the following to triplicate wells:
-
Reaction Mix : Prepare a reaction mix containing the assay buffer and the fluorogenic substrate (e.g., Ac-DEVD-AMC at a final concentration of 50 µM).[3]
-
Initiate Reaction : Add the reaction mix to each well to a final volume of 100-200 µL.[3][6]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[3][11]
-
Fluorescence Measurement : Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[3][6] A reading can be taken immediately at time 0 to determine any background fluorescence.[6]
Protocol 4: Data Analysis
-
AMC Standard Curve : Prepare a series of known concentrations of free AMC to generate a standard curve of fluorescence units versus AMC concentration.[2]
-
Background Subtraction : Subtract the fluorescence reading of the blank from all sample and negative control readings.[2]
-
Calculate Caspase Activity : Use the AMC standard curve to convert the background-subtracted fluorescence readings into the amount of AMC released (e.g., in nanomoles).[3]
-
Normalization : Normalize the caspase activity to the amount of protein in each sample and the incubation time. The results can be expressed as nmol AMC/mg protein/hour.[2]
-
Fold-Increase Calculation : To determine the relative caspase activation, divide the normalized activity of the experimental samples by the normalized activity of the control samples.[2]
Experimental Workflow
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Tissue Amount | ≥ 50 mg | [9] |
| Lysis Buffer Volume | 200 µL for 50 mg tissue | [9] |
| Centrifugation | 10,000-11,000 x g for 10-15 min at 4°C | [3][9] |
| Protein Concentration | 1-4 mg/mL | [9] |
| Sample Volume per Well | 25-50 µL | [3][11] |
| Z-VAD-FMK Concentration (Negative Control) | 20 µM | [4] |
| Fluorogenic Substrate Concentration (e.g., Ac-DEVD-AMC) | 50 µM | [3] |
| Incubation Time | 1-2 hours at 37°C | [3][11] |
| Excitation Wavelength | 380 nm | [3][6] |
| Emission Wavelength | 440-460 nm | [3][6] |
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubpbio.com [ubpbio.com]
- 5. ubpbio.com [ubpbio.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. stemcell.com [stemcell.com]
- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
Application Notes and Protocols for Live-Cell Imaging of Caspase Activity with Z-VAD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the fluorogenic substrate Z-VAD-AMC to monitor caspase activity in live cells. The information is intended for professionals in research and drug development who are investigating apoptosis and related cellular pathways.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1][2] Caspases are synthesized as inactive zymogens and, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.
This compound (carbobenzoxy-valyl-alanyl-aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to detect the activity of caspases. The substrate consists of the peptide sequence Val-Ala-Asp, which is recognized and cleaved by activated caspases, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is non-fluorescent. Upon cleavage of the peptide by an active caspase, the AMC moiety is released, resulting in a measurable fluorescent signal.[3] This allows for the quantification of caspase activity. While this compound is a substrate for caspase-1, the broad specificity of the VAD sequence allows it to be cleaved by multiple caspases.[3]
It is crucial to distinguish this compound from the pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone). Z-VAD-FMK is a cell-permeant, irreversible inhibitor of caspases and is often used to prevent apoptosis in experimental settings.[4][5][6] In contrast, this compound is a substrate used to measure caspase activity.
Principle of Detection
The use of this compound in live-cell imaging is based on the enzymatic release of a fluorescent reporter upon caspase activation. The non-fluorescent this compound substrate passively enters the cell. During apoptosis, initiator and executioner caspases are activated. These active caspases recognize the VAD peptide sequence and cleave the substrate, liberating the highly fluorescent AMC molecule. The resulting increase in fluorescence intensity can be monitored over time using fluorescence microscopy, providing a real-time readout of caspase activity within the cell.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Caspase Activation and this compound Cleavage
Caption: Caspase activation cascade leading to this compound cleavage and fluorescence.
Experimental Workflow for Live-Cell Imaging with this compound
Caption: General experimental workflow for live-cell imaging of caspase activity.
Data Presentation
Quantitative data from live-cell imaging experiments using this compound should be summarized for clear interpretation and comparison.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 50 µM | Optimal concentration should be determined empirically for each cell type to maximize signal-to-noise ratio while minimizing toxicity. |
| Incubation Time | 30 min - 4 hours | The incubation time will depend on the kinetics of apoptosis induction and caspase activation in the specific experimental model. |
| Excitation Wavelength | 340 - 360 nm | The excitation maximum for AMC is in this range.[3] |
| Emission Wavelength | 440 - 460 nm | The emission maximum for AMC falls within this range.[3] |
| Imaging Interval | 5 - 30 minutes | For kinetic studies, the imaging interval should be frequent enough to capture the dynamics of caspase activation. |
Experimental Protocols
Reagent Preparation
5.1.1. This compound Stock Solution (10 mM)
-
Dissolve the appropriate amount of this compound powder in cell culture-grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
5.1.2. This compound Working Solution
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer to the desired final concentration (e.g., 20 µM).
-
Protect the working solution from light.
Cell Preparation and Treatment
-
Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate) at a density that will result in 50-70% confluency on the day of the experiment.
-
Culture the cells overnight under standard conditions (37°C, 5% CO₂).
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.
-
Add fresh, pre-warmed culture medium containing the apoptosis-inducing agent at the desired concentration.
-
Incubate the cells for the desired period to induce apoptosis. A time-course experiment is recommended to determine the optimal time for caspase activation.
Live-Cell Imaging
-
After inducing apoptosis, remove the medium and add the pre-warmed this compound working solution to the cells.
-
Place the imaging vessel on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO₂ levels.
-
Allow the cells to incubate with the substrate for at least 30 minutes before starting image acquisition.
-
Acquire images using the appropriate filter set for AMC (Excitation: ~350 nm, Emission: ~450 nm).
-
For kinetic analysis, acquire images at regular intervals (e.g., every 15 minutes) for the desired duration of the experiment.
-
Include appropriate controls:
-
Negative Control: Untreated cells incubated with this compound to determine baseline fluorescence.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm substrate efficacy.
-
Inhibitor Control: Cells pre-treated with a pan-caspase inhibitor like Z-VAD-FMK before adding the apoptosis inducer and this compound to confirm that the fluorescence signal is caspase-dependent.
-
Data Analysis
-
Use image analysis software to quantify the fluorescence intensity of individual cells or the entire field of view over time.
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region.
-
Plot the average fluorescence intensity as a function of time to visualize the kinetics of caspase activation.
-
The number of fluorescent cells can also be counted and expressed as a percentage of the total cell number (which can be determined by a nuclear counterstain like Hoechst 33342, if compatible with the experimental setup and instrumentation).
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Autofluorescence of cells or medium.- this compound degradation. | - Use phenol red-free medium.- Prepare fresh this compound working solution and protect from light. |
| No or Weak Signal | - Caspases are not activated.- Insufficient substrate concentration or incubation time.- Incorrect filter set. | - Confirm apoptosis induction with an alternative method.- Optimize substrate concentration and incubation time.- Use the correct filters for AMC. |
| Cell Death/Toxicity | - High concentration of this compound or DMSO. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final DMSO concentration is below 0.1%. |
Conclusion
Live-cell imaging with this compound provides a valuable tool for the real-time monitoring of caspase activity during apoptosis. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can obtain robust and reproducible data to advance their understanding of programmed cell death and to assess the efficacy of novel therapeutic agents. Careful optimization of experimental conditions for each specific cell type and experimental model is crucial for successful outcomes.
References
- 1. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Troubleshooting & Optimization
troubleshooting high background in Z-VAD-AMC assay
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the Z-VAD-AMC pan-caspase assay. The following sections address common issues, particularly high background fluorescence, and provide detailed protocols and optimization parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can originate from several sources, broadly categorized as either component-related (reagents, plates) or sample-related (cells, lysates). Key sources include:
-
Cellular Autofluorescence : Endogenous molecules within cells, such as NADH, riboflavin, and collagen, can emit fluorescence, particularly in the blue-green region of the spectrum where AMC is detected.[1][2][3]
-
Media Components : Common cell culture media components like phenol red and fetal bovine serum (FBS) are known to contribute significantly to background fluorescence.[1][4]
-
Substrate Instability : The this compound substrate may degrade spontaneously over time or due to improper storage, leading to the release of the AMC fluorophore independent of enzyme activity.
-
Non-Specific Protease Activity : Proteases other than the caspases of interest may cleave the substrate. A common, and often overlooked, source is contamination of cell cultures with mycoplasma, which can affect host cell metabolism and introduce exogenous proteases.[5][6][7][8][9]
-
Plate and Reader Settings : Using the wrong type of microplate (e.g., clear instead of black) or excessively high gain settings on the fluorescence reader can elevate background readings.[2][10]
Q2: My "no-enzyme" or "media-only" control wells show high fluorescence. What should I investigate?
High signal in wells without cells or lysate points directly to a problem with the assay reagents or setup.
-
Check Substrate Quality : Prepare the this compound substrate fresh for each experiment. Avoid repeated freeze-thaw cycles. To test for spontaneous degradation, incubate the substrate in assay buffer alone and measure fluorescence over time.
-
Use Appropriate Plates : Always use black, opaque-walled microplates (ideally with a clear bottom for cell-based assays) to minimize well-to-well crosstalk and background from the plate itself.[4][10]
-
Optimize Reader Settings : Lower the gain or sensitivity setting on your microplate reader. Ensure you are using the correct excitation and emission filters for AMC (typically Ex/Em ≈ 360/460 nm).[11][12]
-
Evaluate Assay Buffer : Ensure the assay buffer is freshly prepared and free of contamination.
Q3: My "untreated cells" negative control shows high caspase activity. What is the cause?
High background in your experimental negative control (e.g., vehicle-treated cells) suggests unintended caspase activation or other issues within the cell culture system.
-
Assess Cell Health : A high basal level of apoptosis in your cell culture will result in high baseline caspase activity. Check cell viability and confluence; unhealthy or overly dense cultures can lead to increased cell death.
-
Test for Mycoplasma : Mycoplasma contamination is a frequent cause of altered cellular metabolism, increased stress, and apoptosis, leading to unreliable results.[6][8][9] Routine testing is highly recommended.
-
Measure Autofluorescence : Run a control containing your untreated cells but without adding the this compound substrate.[4] This will quantify the intrinsic fluorescence of the cells themselves. Subtract this value from all other readings to correct for autofluorescence.[4]
-
Reduce Serum and Phenol Red : If possible, perform the final assay steps in phenol red-free medium with reduced serum content to lower background fluorescence from these components.[1][4]
Q4: How can I confirm that the signal I'm detecting is specific to caspase activity?
To ensure the measured fluorescence is from caspase-mediated cleavage of the this compound substrate, include a positive inhibitor control.
-
Use a Pan-Caspase Inhibitor : Pre-incubate a set of your positive control wells (cells treated with an apoptosis inducer) with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding the substrate.[13][14] A significant reduction in fluorescence in the presence of the inhibitor confirms that the signal is caspase-dependent.
Experimental Protocols & Data
Standard this compound Assay Protocol (for Cell Lysates)
This protocol provides a general framework. Optimization of cell number, protein concentration, and incubation times is recommended.
-
Cell Culture and Treatment : Plate cells at the desired density and culture overnight. Treat cells with the experimental compound(s) or vehicle control for the desired period to induce apoptosis.
-
Prepare Lysis Buffer : Prepare a suitable lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, with 10 mM DTT added fresh, pH 7.4).
-
Cell Lysis :
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold lysis buffer to each well (for a 96-well plate).
-
Incubate on ice for 15-30 minutes.
-
-
Prepare Assay Plate :
-
Centrifuge the plate at ~500 x g for 5 minutes at 4°C to pellet debris.
-
Transfer 50 µL of the supernatant (lysate) from each well to a corresponding well in a new, black, clear-bottom 96-well plate.
-
-
Prepare Reaction Buffer : Prepare a 2X reaction buffer (e.g., 100 mM HEPES, 20% glycerol, 20 mM DTT, pH 7.4).
-
Prepare Substrate : Dilute the this compound stock solution in reaction buffer to the desired final concentration (e.g., 100 µM, for a 2X working solution).
-
Initiate Reaction : Add 50 µL of the 2X this compound substrate solution to each well containing cell lysate. The final substrate concentration will be 1X (e.g., 50 µM).
-
Incubation : Incubate the plate at 37°C, protected from light.
-
Measurement : Measure fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm. Readings can be taken kinetically (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement.[11]
Recommended Assay Parameters
The following table summarizes recommended starting concentrations and conditions. These should be optimized for your specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1x10⁴ - 5x10⁴ cells/well | 96-well plate format. Optimize for linear protein concentration. |
| This compound Concentration | 20 - 100 µM | Higher concentrations may increase background. Titrate to find optimal signal-to-noise.[15] |
| Protein Concentration | 10 - 50 µ g/well | Ensure protein concentration is within the linear range of the assay. |
| Incubation Time | 30 - 120 minutes | Longer times may increase non-specific cleavage. Kinetic reading is recommended. |
| Incubation Temperature | 37°C | |
| Assay Buffer pH | 7.2 - 7.5 | Optimal for caspase activity.[15] |
| DTT Concentration | 5 - 10 mM | Added fresh to maintain the reduced state of caspase cysteine residues.[15] |
Visual Guides
Caspase Activation Signaling Pathway
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways leading to caspase activation.
This compound Assay Workflow
Caption: Step-by-step experimental workflow for the this compound caspase assay using cell lysates.
Troubleshooting Decision Tree for High Background
Caption: A logical decision tree to diagnose the source of high background in the this compound assay.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Mycoplasma contamination of leukemic cell lines alters protein expression determined by reverse phase protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 8. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 9. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 10. labonline.com.au [labonline.com.au]
- 11. benchchem.com [benchchem.com]
- 12. Degradomics Reveals That Cleavage Specificity Profiles of Caspase-2 and Effector Caspases Are Alike - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Z-VAD-FMK Caspase Assays
Welcome to the technical support center for Z-VAD-FMK-based caspase assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments.
Troubleshooting Guide
Variability in Z-VAD-FMK assays can arise from multiple factors, from reagent handling to experimental design. The table below outlines common issues, their potential causes, and solutions to mitigate them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence/luminescence | 1. Reagent contamination. 2. Sub-optimal assay buffer. 3. Intrinsic fluorescence of test compounds. | 1. Use fresh, high-quality reagents. Ensure proper storage of Z-VAD-FMK in DMSO at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1][2] 2. Optimize the assay buffer for pH and ionic strength. 3. Include a "compound only" control to measure and subtract background fluorescence. |
| Low signal-to-noise ratio | 1. Insufficient caspase activity. 2. Inappropriate incubation time. 3. Low cell number or protein concentration. | 1. Ensure the apoptotic stimulus is potent enough to activate caspases. Include a positive control with a known apoptosis inducer like staurosporine.[2] 2. Optimize the incubation time for both the apoptotic stimulus and the Z-VAD-FMK substrate. A time-course experiment is recommended.[1] 3. Increase the number of cells per well or the protein concentration in the lysate. |
| Inconsistent results between wells/replicates | 1. Pipetting errors. 2. Uneven cell seeding. 3. Edge effects in multi-well plates. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a homogenous single-cell suspension before seeding. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No inhibition of apoptosis observed | 1. Ineffective concentration of Z-VAD-FMK. 2. Timing of inhibitor addition is incorrect. 3. Cell death is occurring through a caspase-independent pathway. | 1. Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell type and stimulus (a common starting range is 5-50 µM).[1][2] 2. Z-VAD-FMK should be added prior to or at the same time as the apoptotic stimulus to allow for cell permeability and target engagement.[1][2][3] A pre-incubation of 1-2 hours is often recommended.[1] 3. Confirm the involvement of caspases in your experimental model. |
| Unexpected increase in cell death | 1. Induction of necroptosis. | 1. In some cell types, particularly myeloid cells, caspase inhibition can trigger necroptosis.[4][5] This can be confirmed by using specific inhibitors of necroptosis, such as necrostatin-1. |
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
A1: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor.[2][3] It functions by binding to the catalytic site of most caspases, thereby blocking their proteolytic activity and inhibiting apoptosis.[3][6]
Q2: How should I prepare and store Z-VAD-FMK?
A2: Z-VAD-FMK is typically dissolved in high-quality dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).[6][7] To avoid repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[2]
Q3: What is the optimal working concentration of Z-VAD-FMK?
A3: The optimal working concentration is highly dependent on the cell type and experimental conditions. A good starting point for many cell culture assays is a concentration range of 10 µM to 50 µM.[6][8] However, it is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.[1]
Q4: When should I add Z-VAD-FMK to my cells?
A4: For maximal effect, Z-VAD-FMK should be added before or concurrently with the induction of apoptosis.[2][3] A pre-incubation period of at least 1-2 hours is often recommended to allow for sufficient cell permeability and binding to the caspases before they are activated.[1]
Q5: Can Z-VAD-FMK induce other forms of cell death?
A5: Yes, in certain cell types, particularly those of myeloid lineage, the inhibition of caspases by Z-VAD-FMK can lead to an alternative form of programmed cell death called necroptosis.[4][5] This is an important consideration when interpreting your results.
Experimental Protocols
General Protocol for a Cell-Based Caspase-3/7 Activity Assay
This protocol provides a general guideline for measuring caspase-3/7 activity in cells treated with a potential apoptosis inducer and the effect of Z-VAD-FMK.
Materials:
-
Cells of interest
-
Cell culture medium
-
Apoptosis inducer (e.g., staurosporine)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Caspase-3/7 assay kit (e.g., a fluorometric or luminometric kit)
-
96-well white or black-walled, clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Negative Control: Add vehicle control (e.g., DMSO) to a set of wells.
-
Positive Control: Add a known apoptosis inducer to another set of wells.
-
Inhibitor Control: Pre-incubate cells with Z-VAD-FMK for 1-2 hours, then add the apoptosis inducer.
-
Test Compound: Treat cells with your compound of interest at various concentrations.
-
-
Incubation: Incubate the plate for a predetermined time, optimized for your cell type and inducer.
-
Assay Reagent Addition: Add the caspase-3/7 assay reagent to all wells according to the manufacturer's instructions. This reagent typically contains a luminogenic or fluorogenic substrate for caspase-3 and -7.[9]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30-60 minutes), protected from light.
-
Measurement: Read the luminescence or fluorescence using a microplate reader.
Visualizations
Signaling Pathway: Caspase Activation
Caption: Overview of apoptosis signaling pathways and Z-VAD-FMK inhibition.
Experimental Workflow: Z-VAD-FMK Assay
Caption: A typical experimental workflow for a Z-VAD-FMK caspase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
Technical Support Center: Z-VAD-AMC Caspase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-VAD-AMC for caspase activity assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Z-Val-Ala-Asp-AMC) is a fluorogenic substrate used to detect the activity of caspases, a family of proteases crucial for apoptosis (programmed cell death).[1] The substrate consists of the peptide sequence Val-Ala-Asp linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. When a caspase cleaves the peptide at the aspartate residue, AMC is released, resulting in a measurable increase in fluorescence.[1][2] This fluorescence intensity is directly proportional to the caspase activity in the sample.
Q2: Which caspases does this compound detect?
Z-VAD-FMK, a related compound, is known as a pan-caspase inhibitor, meaning it can bind to and inhibit a broad range of caspases.[3] While this compound is often used to measure the activity of executioner caspases like caspase-3 and -7, its recognition sequence can be cleaved by multiple caspases. For more specific caspase activity measurements, it is advisable to use substrates with peptide sequences optimized for individual caspases (e.g., Z-DEVD-AMC for caspase-3/7, Z-IETD-AFC for caspase-8).[1]
Q3: What are the correct excitation and emission wavelengths for AMC?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-465 nm.[2][4][5]
Q4: Should I perform a kinetic or endpoint assay?
The choice between a kinetic and an endpoint assay depends on your experimental goals.[6]
-
Kinetic Assay: In a kinetic assay, fluorescence is measured at regular intervals over a specific period (e.g., every 1-2 minutes for 30-60 minutes).[1] This method provides real-time data on the rate of the enzymatic reaction and is ideal for detailed kinetic studies, determining enzyme inhibitors' effects, and understanding enzyme stability.[6][7]
-
Endpoint Assay: An endpoint assay involves taking a single measurement after a fixed incubation time.[6] This approach is simpler, more cost-effective, and suitable for high-throughput screening where the primary interest is the total amount of product formed.[6][8]
For optimizing incubation time, a kinetic assay is highly recommended as it allows you to determine the linear range of the reaction.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
A weak or absent signal is a common issue that can prevent accurate measurement of caspase activity.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage of cell lysates or purified enzymes to prevent degradation. Avoid multiple freeze-thaw cycles.[9] Include a positive control with known active caspase to verify assay components.[10] |
| Insufficient Apoptosis Induction | Optimize the concentration and incubation time of the apoptosis-inducing agent. Confirm apoptosis induction using an alternative method like Annexin V staining.[10] |
| Suboptimal Substrate Concentration | The substrate concentration may be too low. Perform a substrate titration experiment to determine the optimal concentration for your specific experimental conditions.[11][12] |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are correctly set for AMC (Ex: 340-380 nm, Em: 440-465 nm).[4][5][9] Ensure the gain setting is appropriate to detect the signal without saturating the detector.[9] |
| Suboptimal Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time or monitor the reaction kinetically to find the optimal time point.[10] The time to detect caspase activity can vary depending on the cell type and the apoptosis inducer.[13] |
| Low Protein Concentration | The amount of caspase in the lysate may be below the detection limit. Increase the number of cells used for lysate preparation or concentrate the lysate.[10] |
Issue 2: High Background Fluorescence
High background can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment and avoid prolonged storage of diluted solutions. Run a "substrate only" control to measure the rate of spontaneous AMC release.[9] |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers if microbial contamination is suspected.[9] |
| Autofluorescence from Samples or Compounds | Run a control without the this compound substrate to measure the intrinsic fluorescence of your sample or test compounds.[9] |
Experimental Protocols
General Protocol for Caspase Activity Assay using this compound
This protocol provides a general framework. Specific conditions should be optimized for your particular cell type and experimental setup.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound substrate
-
DMSO
-
Cell Lysis Buffer
-
Assay Buffer (e.g., containing HEPES, DTT, EDTA, and CHAPS)[10]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treat cells with your apoptosis-inducing agent for the desired time. Include untreated cells as a negative control.
-
-
Reagent Preparation:
-
Cell Lysis:
-
Assay Setup:
-
Transfer the supernatant (cell lysate) to a new 96-well black microplate.
-
Determine the protein concentration of the lysates to ensure equal loading.
-
Add Assay Buffer to each well to bring the total volume to a desired amount (e.g., 50 µL).[1]
-
Include a "no enzyme" control containing only Cell Lysis Buffer and Assay Buffer to measure background fluorescence.[15]
-
-
Initiate Reaction:
-
Prepare a working solution of this compound in Assay Buffer.
-
Add the this compound working solution to all wells to initiate the reaction.[1]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).[1]
-
For Kinetic Assay: Measure fluorescence intensity at Ex/Em = 360/460 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]
-
For Endpoint Assay: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes), protected from light, and then measure the final fluorescence.[15]
-
-
Data Analysis:
Visualizations
Caption: General workflow for a caspase activity assay using this compound.
Caption: Simplified signaling pathway of caspase activation and this compound cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 7. assayquant.com [assayquant.com]
- 8. Oops, something's wrong! [tipbiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.jp [promega.jp]
- 14. Z-DEVD-AMC | AAT Bioquest [aatbio.com]
- 15. tools.thermofisher.cn [tools.thermofisher.cn]
- 16. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Z-VAD-AMC Caspase Assays
Welcome to the technical support center for Z-VAD-AMC and related caspase assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with this compound signal stability and quenching.
Issue 1: High Background Fluorescence
Q: My negative control wells (without enzyme or with inhibited enzyme) show a high fluorescence signal. What could be the cause and how can I fix it?
A: High background fluorescence can obscure your results and reduce the sensitivity of your assay. Several factors can contribute to this issue.
-
Substrate Instability/Autohydrolysis: this compound can undergo spontaneous hydrolysis, leading to the release of the fluorescent AMC molecule without enzymatic activity.
-
Solution: Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. You can also run a "substrate only" control to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values.[1]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or microbes that can cleave the substrate.
-
Solution: Use high-purity, sterile water and reagents. If you suspect microbial contamination, filter-sterilize your buffers.[1]
-
-
Autofluorescent Compounds: Components of your assay buffer or the test compounds themselves might be inherently fluorescent at the excitation and emission wavelengths of AMC.
-
Solution: Test the fluorescence of each buffer component individually to identify the source of autofluorescence.[2] If screening compound libraries, measure the fluorescence of the compounds alone.
-
-
Plasticware: Some types of plastic microplates can exhibit intrinsic fluorescence.
Issue 2: Low Signal-to-Noise Ratio
Q: The fluorescence signal in my experimental wells is weak and difficult to distinguish from the background. How can I improve my signal-to-noise ratio?
A: A low signal-to-noise ratio can make it difficult to obtain reliable and reproducible data. Here are some common causes and solutions:
-
Suboptimal Enzyme Concentration: The concentration of the caspase enzyme in your sample may be too low to generate a strong signal.
-
Solution: Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay.[2]
-
-
Incorrect Substrate Concentration: The this compound concentration may be too far below the Michaelis constant (Km) of the enzyme.
-
Solution: Conduct a substrate titration experiment to find the optimal concentration that ensures the enzyme is saturated.[1]
-
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors of caspases.
-
Solution: Include a positive control with a known amount of purified active caspase to test for the presence of inhibitors in your sample matrix.[1]
-
-
Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme's activity.
Issue 3: Non-Linearity of Fluorescence Signal (Signal Quenching)
Q: My fluorescence signal is not linear with increasing enzyme concentration or over time. What could be causing this quenching effect?
A: A non-linear signal, often plateauing at higher concentrations, is a common issue in fluorescence assays and is frequently caused by the inner filter effect.
-
Inner Filter Effect (IFE): At high concentrations of the fluorophore (cleaved AMC) or other absorbing molecules in the sample, the excitation light can be absorbed before it reaches all the fluorophores (primary IFE), and the emitted light can be re-absorbed before it reaches the detector (secondary IFE). This leads to a lower than expected fluorescence reading.
-
Solution 1: Dilution: The simplest solution is to dilute your samples to a concentration where the absorbance at the excitation and emission wavelengths is low (typically below 0.1).
-
Solution 2: Mathematical Correction: You can measure the absorbance of your samples at the excitation (~350 nm for AMC) and emission (~450 nm for AMC) wavelengths and use a correction formula. A commonly used formula is: Fcorrected = Fobserved * 10^((Aex + Aem) / 2)
-
-
Photobleaching: Prolonged exposure to the excitation light can cause the AMC fluorophore to lose its fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fluorogenic substrate for caspases. The peptide sequence Val-Ala-Asp (VAD) is recognized by caspases. The 7-amino-4-methylcoumarin (AMC) group is attached to the C-terminus of the peptide and its fluorescence is quenched in this state. Upon cleavage of the peptide by an active caspase, the free AMC is released, resulting in a significant increase in fluorescence that can be measured.[8]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability (stable for ≥ 4 years).[8] For use, it is recommended to prepare a stock solution in a high-purity, anhydrous solvent like DMSO. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[1]
Q3: What are the optimal excitation and emission wavelengths for AMC?
A3: Free AMC has an optimal excitation wavelength in the range of 340-360 nm and an emission wavelength between 440-460 nm.[1][8] It is always recommended to perform a spectral scan on your specific instrument to determine the optimal settings.
Q4: What is the effect of DMSO on my caspase assay?
A4: DMSO is the recommended solvent for this compound, but high concentrations can affect cell viability and enzyme activity. It is advisable to keep the final concentration of DMSO in your assay as low as possible, typically below 1%.[9][10][11][12][13] Always include a vehicle control with the same concentration of DMSO as your experimental samples to account for any solvent effects.
Data Presentation
Table 1: Factors Affecting this compound Signal Stability
| Parameter | Optimal Range/Condition | Potential Issues | Troubleshooting/Mitigation |
| pH | 7.2 - 7.5 for most caspases[6] | Sub-optimal pH can reduce enzyme activity and substrate stability. | Optimize the pH of your assay buffer for your specific caspase. |
| Temperature | 37°C for cellular assays[5][14] | Temperatures above 45°C can lead to enzyme inactivation.[15] | Maintain a constant and optimal temperature during the assay. |
| Substrate Concentration | Should be at or above the Km of the enzyme | Too low: reduced signal. Too high: inner filter effect. | Perform a substrate titration to determine the optimal concentration. |
| Enzyme Concentration | Within the linear range of the assay | Too low: weak signal. Too high: rapid substrate depletion, inner filter effect. | Perform an enzyme titration to find the linear range. |
| Excitation Light | Minimal intensity and duration required | Photobleaching of the AMC fluorophore.[7] | Use neutral density filters, reduce exposure time, and use antifade reagents.[1][7] |
| Storage | -20°C or -80°C for stock solutions, protected from light[1][16] | Repeated freeze-thaw cycles can lead to substrate degradation. | Prepare single-use aliquots of the stock solution.[1] |
Table 2: Comparison of this compound with Alternative Caspase Substrates
| Substrate | Peptide Sequence | Fluorophore | Target Caspase(s) | Advantages | Disadvantages |
| This compound | Z-Val-Ala-Asp | AMC | Pan-caspase (broad specificity)[17] | Widely used, commercially available. | Lacks specificity for individual caspases.[17][18] |
| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp | AMC | Caspase-3, -7[18][19] | Well-established and specific for effector caspases. | Shares the spectral properties and potential issues of AMC. |
| Ac-IETD-AFC | Ac-Ile-Glu-Thr-Asp | AFC | Caspase-8, Granzyme B[18] | Substrate for initiator caspase-8. AFC has a longer emission wavelength, reducing potential for background fluorescence. | May have lower sensitivity compared to some AMC-based substrates. |
| Z-DEVD-pNA | Z-Asp-Glu-Val-Asp | pNA | Caspase-3, -7 | Colorimetric detection, does not require a fluorometer.[20][21] | Lower sensitivity compared to fluorescent substrates.[20] |
| Luminogenic Substrates | e.g., Z-DEVD-aminoluciferin | Aminoluciferin | Caspase-3, -7 | High sensitivity and low background.[22] | Requires a luminometer and specific luciferase reagents. |
Experimental Protocols
Detailed Methodology: Caspase-3 Activity Assay using Ac-DEVD-AMC
This protocol provides a general guideline for measuring caspase-3 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose.[6]
-
Substrate: Ac-DEVD-AMC (10 mM stock in DMSO).
-
Standard: 7-amino-4-methylcoumarin (AMC) (1 mM stock in DMSO).
-
Black, opaque 96-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells using your desired method. Include a non-induced control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 100 µM).
-
Add 100 µL of each standard dilution to the wells of the 96-well plate.
-
-
Caspase Activity Measurement:
-
Add 50-100 µg of cell lysate protein to each well of the 96-well plate.
-
Bring the final volume in each well to 90 µL with Assay Buffer.
-
To initiate the reaction, add 10 µL of 500 µM Ac-DEVD-AMC (final concentration of 50 µM) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm at regular intervals (e.g., every 5-10 minutes for 1-2 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with buffer and substrate only) from all readings.
-
Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate.
-
Use the AMC standard curve to convert the fluorescence units to the amount of AMC produced.
-
Express caspase activity as the rate of AMC production per unit of protein per unit of time (e.g., pmol AMC/min/µg protein).
-
Mandatory Visualizations
Caption: this compound Mechanism of Action
Caption: Troubleshooting Workflow for this compound Assays
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caspase Activity Assays
Welcome to the Technical Support Center for Caspase Activity Assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of caspase activity assays?
A1: Caspase activity is typically measured using assays that detect the cleavage of a specific peptide substrate linked to a reporter molecule. The main types include:
-
Colorimetric Assays: These assays use a substrate linked to a chromophore, such as p-nitroaniline (pNA). Cleavage by an active caspase releases the chromophore, which can be quantified by measuring its absorbance at 400-405 nm.[1][2][3]
-
Fluorometric Assays: These assays utilize a substrate conjugated to a fluorophore, like 7-amino-4-methylcoumarin (AMC). Upon cleavage, the fluorophore is released, and its fluorescence can be measured with a fluorometer.[1][4] These assays are generally 10 to 100 times more sensitive than colorimetric assays.[5]
-
Luminometric Assays: These highly sensitive assays use a substrate that, when cleaved, releases a substrate for luciferase, generating a luminescent signal.[6][7]
-
Flow Cytometry-Based Assays: These assays measure caspase activity on a single-cell level, which is useful for determining the proportion of apoptotic cells in a population.[4][5]
Q2: How do I choose the right caspase substrate for my experiment?
A2: The choice of substrate depends on the specific caspase you are targeting. Caspases have preferred cleavage sequences (e.g., DEVD for caspase-3/7, LEHD for caspase-9, and IETD for caspase-8). However, it's crucial to be aware of substrate cross-reactivity, as the specificity of synthetic substrates is not absolute.[8] It is best practice to use more than one method, such as combining a caspase activity assay with Western blot analysis for the cleaved caspase, to confirm the activation of a specific caspase.
Q3: What are the essential controls to include in my caspase activity assay?
A3: Including proper controls is critical for accurate data interpretation. Essential controls include:
-
Negative Control: Untreated or vehicle-treated cells to establish baseline caspase activity.[2][7]
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine or etoposide) or recombinant active caspase to ensure the assay is working correctly.[2]
-
Blank/No-Cell Control: All reaction components except the cell lysate to measure background signal from the reagents and culture medium.[2][7]
-
Inhibitor Control: A sample pre-incubated with a specific caspase inhibitor (e.g., Ac-DEVD-CHO for caspase-3) to confirm the specificity of the detected activity.[2]
Q4: Can I use previously frozen cell lysates for a caspase assay?
A4: It is recommended to use fresh cell lysates for the most accurate results.[3] If necessary, lysates can be stored at -80°C for future use, but repeated freeze-thaw cycles should be avoided as they can lead to a decrease in enzyme activity.[2]
Troubleshooting Guides
Issue 1: Low or No Signal
If you are observing a weak or absent signal in your caspase assay, consider the following potential causes and solutions.
Troubleshooting Table for Low/No Signal
| Potential Cause | Suggested Solution | References |
| Insufficient Apoptosis Induction | Optimize the concentration of the apoptosis-inducing agent and the incubation time. Confirm apoptosis using an alternative method like Annexin V staining or TUNEL assay. | [2] |
| Low Protein Concentration | Increase the number of cells used for lysate preparation (typically 1-5 x 10^6 cells). Ensure the protein concentration of the lysate is within the recommended range for the assay (e.g., 50-200 µg per well). | [2][3] |
| Inactive DTT | Dithiothreitol (DTT) is unstable in solution. Prepare fresh DTT-containing buffers for each experiment. | [2] |
| Incorrect Buffer pH | Caspase activity is optimal at a neutral pH (7.2-7.5). Verify the pH of your assay buffer. | [2] |
| Sub-optimal Incubation Time | Increase the incubation time of the reaction (e.g., from 1-2 hours to 4 hours or overnight). Monitor the reaction kinetically to find the optimal time point. | [2] |
| Improper Substrate Storage | Store the substrate (e.g., Ac-DEVD-pNA) in aliquots at -20°C and protect it from light to avoid degradation. Avoid repeated freeze-thaw cycles. | [2] |
| Timing of Caspase Activation | The activation of different caspases occurs at different times during the apoptotic cascade. Perform a time-course experiment to determine the peak activation time for the specific caspase you are studying. | [3] |
Issue 2: High Background Signal
A high background signal can mask the true signal from your experimental samples. Here are common reasons and how to address them.
Troubleshooting Table for High Background
| Potential Cause | Suggested Solution | References |
| Spontaneous Apoptosis in Control Cells | All cultured cells have a basal level of apoptosis. This is expected and represents true caspase activity, not non-specific background. Use a "no-cell" control to determine the background from the assay reagents themselves. | [6] |
| Caspase Activity in Serum | Serum in the culture medium can contain caspase-like activity. Include a "no-cell" control with culture medium to measure this contribution and subtract it from your sample readings. | [6][7] |
| Contamination | Ensure that reagents and equipment are not contaminated with active caspases or bacteria, which can have proteolytic activity. | [7] |
| Incorrect Wavelength Measurement | Double-check that the microplate reader is set to the correct excitation and emission wavelengths for your specific assay (e.g., OD 400-405 nm for pNA-based assays). |
Experimental Protocols
General Protocol for a Colorimetric Caspase-3 Activity Assay
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using a colorimetric substrate like Ac-DEVD-pNA.
1. Sample Preparation (Cell Lysate) a. Induce apoptosis in your cell culture using the desired method. Include an untreated control group.[3] b. Harvest 1-5 x 10⁶ cells by centrifugation.[2][3] c. Wash the cell pellet with ice-cold PBS. d. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.[2][3] e. Incubate on ice for 10 minutes.[2][3] f. Centrifuge at 10,000 x g for 1 minute at 4°C.[2][3] g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.[2][3] h. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. Assay Procedure (96-well plate format) a. Dilute the cell lysate to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each well.[3] b. Prepare the Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use. c. Add 50 µL of the 2X Reaction Buffer with DTT to each well containing the cell lysate. d. Add 5 µL of the 4 mM DEVD-pNA substrate to each well. The final concentration will be 200 µM.[3] e. Incubate the plate at 37°C for 1-2 hours, protected from light.[1][3] f. Read the absorbance at 400-405 nm using a microplate reader.[1][3]
3. Data Analysis a. Subtract the absorbance reading of the blank control from all sample readings. b. The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
Visual Guides
Apoptotic Signaling Pathways
Experimental Workflow: Caspase Activity Assay
Troubleshooting Logic: Low Signal
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. biocompare.com [biocompare.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Human Caspases: Activation, Specificity, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio with Z-VAD-AMC
Welcome to the technical support center for Z-VAD-FMK. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols to effectively use the pan-caspase inhibitor Z-VAD-FMK for improving the signal-to-noise ratio in various experimental assays by preventing apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it improve the signal-to-noise ratio?
A1: Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It improves the signal-to-noise ratio in many assays by preventing apoptosis, or programmed cell death. In experiments where the primary endpoint is not apoptosis, background signal from dying cells can obscure the specific signal being measured. By inhibiting caspases, the key executioner enzymes of apoptosis, Z-VAD-FMK maintains cell viability and membrane integrity, thereby reducing non-specific background signals and enhancing the clarity of the target-specific signal.
Q2: What is the primary mechanism of action for Z-VAD-FMK?
A2: Z-VAD-FMK functions by irreversibly binding to the catalytic site of most caspase enzymes.[1][3] Caspases are a family of cysteine proteases central to the apoptotic pathway. By blocking their activity, Z-VAD-FMK prevents the downstream proteolytic cascade that leads to the dismantling of the cell.[3] It is known to potently inhibit human caspases-1 through -10, with the exception of caspase-2.[3]
Q3: How should I reconstitute and store Z-VAD-FMK?
A3: Z-VAD-FMK is typically reconstituted in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, often in the range of 2-20 mM.[2][4] For long-term storage, the lyophilized powder should be stored at -20°C. Once reconstituted, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][4]
Q4: What is a typical working concentration for Z-VAD-FMK in cell culture?
A4: The optimal working concentration is highly dependent on the cell type and experimental conditions. However, a good starting range for most cell culture applications is between 10 µM and 50 µM.[2][4] It is strongly recommended to perform a dose-response or titration experiment to determine the most effective and non-toxic concentration for your specific model system.[4]
Signaling Pathway Diagrams
Here are diagrams illustrating the key pathways involving Z-VAD-FMK.
Caption: Z-VAD-FMK inhibits key caspases in apoptotic signaling pathways.
Caption: Inhibition of Caspase-8 by Z-VAD-FMK can trigger necroptosis.
Troubleshooting Guide
Issue 1: I'm not observing any inhibition of cell death after using Z-VAD-FMK.
-
Possible Cause 1: Suboptimal Timing.
-
Solution: For Z-VAD-FMK to be effective, it must be added before caspases are activated. A pre-incubation period of at least 1-2 hours before adding your apoptotic stimulus is recommended to ensure the inhibitor permeates the cells and binds to its targets.[4]
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: The effective concentration of Z-VAD-FMK is cell-type specific. If you are not seeing an effect, perform a dose-response curve (e.g., 5 µM, 10 µM, 20 µM, 50 µM, 100 µM) to find the optimal concentration for your system.[4] Remember to include a vehicle control (DMSO only).
-
-
Possible Cause 3: Caspase-Independent Cell Death.
-
Solution: Your experimental stimulus might be inducing a form of cell death that does not rely on caspases, such as necroptosis or AIF/Endo G-mediated apoptosis.[5] Z-VAD-FMK will not be effective in these cases.[5] Confirm that your cell death model is caspase-dependent using a positive control or by directly measuring caspase activity (e.g., with a Caspase-Glo® assay).
-
Issue 2: I'm observing increased or unexpected cell death after Z-VAD-FMK treatment.
-
Possible Cause 1: Induction of Necroptosis.
-
Solution: In certain cell types, particularly those of myeloid origin like macrophages, inhibiting caspase-8 can trigger an alternative, inflammatory cell death pathway called necroptosis.[6] If you suspect this, you can test for markers of necroptosis (e.g., phosphorylation of MLKL) or use an inhibitor of the necroptosis pathway (e.g., Necrostatin-1) in conjunction with Z-VAD-FMK.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: At high concentrations, Z-VAD-FMK can have off-target effects. One known off-target is the enzyme NGLY1, inhibition of which can induce autophagy.[7][8][9] This autophagic response is not always benign and can lead to cell death. Consider using a lower concentration or a more specific caspase inhibitor if off-target effects are a concern.[8] The alternative pan-caspase inhibitor Q-VD-OPh does not appear to induce autophagy via NGLY1 inhibition.[7][8]
-
-
Possible Cause 3: DMSO Toxicity.
-
Solution: Ensure the final concentration of the DMSO vehicle in your cell culture medium is low (typically <0.5%) and consistent across all wells, including your "untreated" controls. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues encountered during experiments with Z-VAD-FMK.
Caption: A logical workflow for troubleshooting failed inhibition experiments.
Quantitative Data Presentation
The following table summarizes data from a study investigating the protective effects of Z-VAD-FMK against noise-induced hearing loss in a rodent model. This demonstrates how inhibiting apoptosis can preserve function and cellular structures, thereby improving the "signal" (auditory response, cell survival) over the "noise" (damage and cell loss).
| Parameter Measured | Noise-Exposed (Control) | Noise + Z-VAD-FMK Treated | Outcome | Reference |
| Auditory Brainstem Response (ABR) Threshold Shift | Permanent shift across all frequencies | Significantly mitigated shifts | Preservation of hearing function | [10] |
| Outer Hair Cell (OHC) Count (Middle Cochlear Turn) | Significant loss of OHCs | Rescued OHC population | Preservation of sensory cells | [11] |
| Relative Protein Expression (Caspase-9) | 2.8 ± 0.3 | 1.02 ± 0.06 | Inhibition of apoptotic pathway | [11] |
| Relative Protein Expression (IL-1β) | Elevated levels | Reduced levels | Reduction of inflammation | [10][11] |
Experimental Protocols
Protocol: Optimizing Z-VAD-FMK Concentration and Timing in Cell Culture
This protocol provides a general framework for determining the optimal conditions for using Z-VAD-FMK to inhibit apoptosis in an adherent cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Z-VAD-FMK powder
-
Anhydrous DMSO
-
96-well clear-bottom black plates (for fluorescence/luminescence assays)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Caspase activity assay (e.g., Caspase-Glo® 3/7)
Methodology:
-
Preparation of Z-VAD-FMK Stock:
-
Reconstitute Z-VAD-FMK in DMSO to a stock concentration of 20 mM.
-
Aliquot into single-use tubes and store at -20°C or -80°C.[4]
-
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 18-24 hours.
-
-
Dose-Response and Time-Course Experiment:
-
Prepare serial dilutions of Z-VAD-FMK in complete medium to achieve final concentrations ranging from 5 µM to 100 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Z-VAD-FMK dose.
-
Pre-incubation: Remove the old medium from the cells and add the Z-VAD-FMK dilutions or vehicle control. Incubate for a set pre-incubation time (a good starting point is 1-2 hours).[4]
-
Induction of Apoptosis: After pre-incubation, add the apoptosis-inducing agent (at a pre-determined optimal concentration) directly to the wells containing Z-VAD-FMK or vehicle. Also include control wells with:
-
Cells + Medium only (Negative Control)
-
Cells + Vehicle + Inducing Agent (Positive Control)
-
Cells + Z-VAD-FMK only (Toxicity Control)
-
-
Incubate for the desired duration of apoptosis induction (e.g., 4-8 hours).
-
-
Endpoint Measurement:
-
After the treatment period, measure your primary endpoint.
-
To confirm apoptosis inhibition: Use a caspase activity assay (e.g., Caspase-Glo® 3/7). A decrease in the luminescent signal in Z-VAD-FMK-treated wells compared to the positive control indicates successful caspase inhibition.
-
To assess signal-to-noise: If your primary assay involves measuring a specific cellular process (e.g., reporter gene expression, protein secretion), run that assay. Compare the signal in your "positive control" (high apoptosis) versus your "Z-VAD-FMK treated" wells. An increase in the specific signal relative to the background demonstrates an improved signal-to-noise ratio.
-
To assess viability/cytotoxicity: Use a viability reagent to ensure that Z-VAD-FMK itself is not causing cell death at the concentrations tested.
-
-
Data Analysis:
-
Normalize your data to the negative control.
-
Plot the caspase activity or cell viability against the concentration of Z-VAD-FMK to determine the optimal effective and non-toxic dose for your experimental system.
-
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.kr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. An Integrated Model of Biphasic Apoptosis in Avian Coccidiosis: Molecular Networks and Host–Parasite Interplay [mdpi.com]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-caspase inhibitor protects against noise-induced hearing loss in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pan-caspase inhibitor protects against noise-induced hearing loss in a rodent model [frontiersin.org]
Z-VAD-AMC solubility and stability in DMSO
Technical Support Center: Z-VAD-FMK
A Note on Nomenclature: The compound is broadly known in scientific literature and by suppliers as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone).[1] This guide pertains to Z-VAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
A1: Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[2] It functions by binding to the catalytic site of caspase enzymes, which are key proteases involved in the apoptotic (programmed cell death) pathway.[2] By blocking these enzymes, Z-VAD-FMK can inhibit the induction of apoptosis.[1] The peptide is O-methylated on the aspartic acid residue, which enhances its stability and cell permeability.[1]
Q2: How should I reconstitute and dissolve Z-VAD-FMK?
A2: Z-VAD-FMK should be reconstituted in fresh, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[3] Moisture in DMSO can significantly reduce the solubility of the compound.[4][5] If you encounter solubility issues, you can warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[6][7]
Q3: What is the optimal way to store Z-VAD-FMK?
A3: Storage conditions are critical for maintaining the inhibitor's activity.
-
Lyophilized Powder: The solid form is stable for at least one year when stored at -20°C, with some suppliers indicating stability for up to three years.[5][7][8]
-
DMSO Stock Solution: Once reconstituted, the stock solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C or -80°C. Stability in DMSO varies by storage temperature, with reported stability for up to 6 months at -20°C and up to a year or more at -80°C.[3][5][8][9][10]
Q4: What is a typical working concentration for cell culture experiments?
A4: The optimal working concentration is highly dependent on the specific cell type, experimental conditions, and the apoptotic stimulus being used.[8][11] A common starting range is 10 µM to 100 µM. For many cell culture assays, a concentration between 5 µM and 20 µM is a good starting point.[11] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your model system.[11] Crucially, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.2%, to avoid solvent-induced toxicity.[3][12]
Quantitative Data Summary
This table summarizes the solubility and stability data from various suppliers. Note the variability, which may be due to differences in product purity or formulation.
| Parameter | Value | Notes | Source(s) |
| Solubility in DMSO | >10 mM | General lower limit. | [6] |
| 93 - 100 mg/mL (approx. 199 - 214 mM) | Use fresh, anhydrous DMSO. | [4] | |
| 247.5 mg/mL (545.8 mM) | Sonication is recommended to achieve maximum solubility. | [7] | |
| Storage (Lyophilized) | 1 to 3 years at -20°C | Store desiccated. | [5][7][8] |
| Storage (DMSO Stock) | 1 month at -20°C | Aliquot to avoid freeze-thaw cycles. | [5][9] |
| 6 months at -20°C | Use high-purity (>99.9%) DMSO. | [3][8] | |
| 6 months to 2 years at -80°C | Recommended for long-term storage of the stock solution. | [5][9][10] | |
| Working Concentration | 10 µM - 100 µM | Must be optimized for each experimental system. | [8] |
Experimental Protocols
Protocol: Preparation of a 10 mM Z-VAD-FMK Stock Solution
-
Equilibration: Before opening, allow the vial of lyophilized Z-VAD-FMK to equilibrate to room temperature to prevent condensation of moisture.
-
Reconstitution: Add 214 µL of high-purity, anhydrous DMSO to 1 mg of Z-VAD-FMK powder.[12][13] This will yield a 10 mM stock solution.
-
Dissolution: Vortex the vial thoroughly to ensure the compound is completely dissolved. If necessary, gently warm the solution or sonicate as described in the FAQ section.[6][7]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term stability.[5][9]
Visual Guides
Caption: Workflow for reconstituting and storing Z-VAD-FMK.
Troubleshooting Guide
This section addresses common issues encountered during experiments using Z-VAD-FMK.
Problem 1: I am not observing the expected inhibition of cell death.
-
Cause A: Incorrect Timing. The inhibitor must be present before or at the time of caspase activation to be effective.
-
Solution: Pre-incubate cells with Z-VAD-FMK for at least 1-2 hours before adding the apoptotic or inflammatory stimulus.[11]
-
-
Cause B: Sub-optimal Concentration. The concentration of Z-VAD-FMK may be too low for your specific cell type or stimulus.
-
Solution: Perform a dose-response curve (e.g., 5 µM, 10 µM, 20 µM, 50 µM) to find the optimal inhibitory concentration.[11]
-
-
Cause C: Caspase-Independent Cell Death. The stimulus you are using may be inducing cell death through a pathway that does not rely on caspases.
-
Solution: Confirm the involvement of caspases in your model using a positive control or by directly measuring caspase activity.[11]
-
Problem 2: I am observing increased or unexpected cell death after treatment.
-
Cause: Induction of Necroptosis. In some cell types, particularly myeloid cells like macrophages, inhibiting caspase-8 can trigger an alternative, inflammatory form of programmed cell death called necroptosis.[11][14] This is a known off-target effect of pan-caspase inhibition in certain contexts.[14]
-
Solution: Be aware of this possibility in your experimental model. You can confirm necroptosis by looking for markers like MLKL phosphorylation. If you wish to avoid it, a more specific caspase inhibitor may be required.
-
Caption: Troubleshooting guide for lack of Z-VAD-FMK efficacy.
References
- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 2. invivogen.com [invivogen.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Z-VAD-FMK (Caspase Inhibitor VI) | caspase inhibitor | TargetMol [targetmol.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 13. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 14. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
Technical Support Center: Z-VAD-AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Z-VAD-AMC in fluorescence-based enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a standard caspase assay using this compound?
A1: The optimal pH for most caspase enzymes is in the neutral range, typically between 7.2 and 7.5.[1] It is crucial to maintain the pH of your assay buffer within this range to ensure maximal enzyme activity and reliable results.
Q2: How does pH affect the fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) fluorophore?
A2: The fluorescence of 7-amino-4-methylcoumarin (AMC) is relatively stable and insensitive to pH changes within the physiological range (approximately pH 6 to 8).[2][3] This stability makes it a robust fluorophore for assays conducted at or near neutral pH.[3] However, extreme pH values can lead to quenching or instability of the fluorophore.[2]
Q3: Can the this compound substrate itself be affected by pH?
A3: Yes. Like many peptide-based substrates, the stability of this compound can be compromised at extreme pH values. This can lead to non-enzymatic hydrolysis of the substrate, resulting in high background fluorescence. It is important to ensure the pH of your stock solutions and final reaction is within a stable range.[2]
Q4: My assay buffer pH is 7.4, but I am still seeing low signal. Could pH be the issue?
A4: While a pH of 7.4 is generally optimal for the enzyme, other factors related to your buffer composition could be at play. For instance, the dithiothreitol (DTT) in the buffer is unstable at room temperature and in solution, and its degradation can lead to reduced caspase activity.[1] Always use freshly prepared buffers with fresh DTT for optimal performance.
Troubleshooting Guide
Issue: Inconsistent or Non-reproducible Fluorescence Readings
This guide will help you troubleshoot common pH-related issues that can lead to variability in your this compound assay results.
Caption: Troubleshooting workflow for pH-related issues in this compound assays.
Data Presentation
Effect of pH on Relative AMC Fluorescence Intensity
The following table summarizes the expected effect of pH on the fluorescence intensity of free AMC. The values are presented as a percentage of the maximum fluorescence, which is typically observed in the physiological pH range. These are illustrative values based on qualitative descriptions in the literature.
| pH | Relative Fluorescence Intensity (%) | Notes |
| 4.0 | 85 - 95 | Slight quenching may be observed in acidic conditions. |
| 5.0 | 90 - 100 | Fluorescence is generally stable. |
| 6.0 | 95 - 100 | Within the stable fluorescence range for AMC.[2] |
| 7.0 | 100 | Optimal pH range for AMC fluorescence and caspase activity.[2] |
| 7.4 | 100 | Considered optimal for most caspase assays to ensure maximal enzyme activity.[1] |
| 8.0 | 95 - 100 | Fluorescence remains high and stable.[2] |
| 9.0 | 90 - 100 | Minor decreases in fluorescence may begin to appear in alkaline conditions. |
| 10.0 | 80 - 90 | Increased potential for fluorescence quenching and substrate instability at higher alkaline pH. |
Experimental Protocols
Protocol: Determination of Optimal pH for a Caspase-3 Assay
This protocol provides a method to determine the optimal pH for your specific experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Prepare separate stocks and adjust the pH of each to a range of values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8).
-
2x Reaction Buffer: 40 mM HEPES, 20% glycerol, 4 mM DTT. Prepare a series of these buffers with the same pH values as the lysis buffers.
-
Substrate Stock Solution: Reconstitute Z-DEVD-AMC (a specific substrate for caspase-3) in DMSO to a stock concentration of 4 mM.
-
Cell Lysates: Prepare lysates from both untreated (negative control) and apoptosis-induced (positive control) cells.
2. Assay Procedure: a. For each pH value to be tested, add 50 µL of the corresponding cell lysate (containing 50-200 µg of protein) to the wells of a black, flat-bottomed 96-well plate. b. Prepare a reaction master mix for each pH by combining the 2x Reaction Buffer of a specific pH with the Z-DEVD-AMC substrate (final concentration 200 µM). c. Add 50 µL of the appropriate pH reaction master mix to each well containing the cell lysate. d. Include "no enzyme" controls for each pH, containing lysis buffer instead of cell lysate. e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Measure the fluorescence using a microplate reader with an excitation wavelength of ~340-360 nm and an emission wavelength of ~440-460 nm.
3. Data Analysis: a. Subtract the "no enzyme" control fluorescence from all other readings for each respective pH. b. Plot the fluorescence intensity (or the fold-increase in fluorescence of the apoptotic sample over the control sample) against the pH. c. The pH that yields the highest signal-to-background ratio is the optimal pH for your assay.
References
Z-VAD-AMC interference with other fluorescent compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using the fluorogenic caspase substrate, Z-VAD-AMC. Here, you will find answers to frequently asked questions and detailed protocols to help identify and resolve common issues related to fluorescent interference.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method to measure the activity of caspases, which are key enzymes in the apoptotic pathway. The substrate, this compound, consists of a peptide sequence (VAD - Val-Ala-Asp) recognized by a broad range of caspases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Initially, the AMC fluorophore is non-fluorescent because it is quenched by the attached peptide.[1] When an active caspase cleaves the peptide at the aspartate residue, free AMC is released. The liberated AMC fluoresces brightly upon excitation, and the increase in fluorescence intensity is directly proportional to caspase activity.[2][3]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The free AMC fluorophore is typically excited at a wavelength between 340-380 nm, with the emission measured between 440-460 nm.[1][2] It is critical to use the appropriate filter settings on your fluorescence plate reader for optimal signal detection.
Q3: What are the primary causes of interference and false positives in my this compound assay?
False positives, where a test compound appears to inhibit or activate caspase activity artifactually, are often due to interference with the fluorescence detection. The two main mechanisms are:
-
Autofluorescence: The test compound itself fluoresces at similar wavelengths to AMC, leading to an artificially high background signal.[1][4] This can mask genuine caspase inhibition or be misinterpreted as caspase activation.
-
Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of AMC. This phenomenon, also known as the inner filter effect, reduces the detected fluorescence signal and can mimic enzyme inhibition.[1][5]
Q4: Can endogenous cellular components interfere with the assay?
Yes, cells naturally contain fluorescent molecules that can contribute to the background signal, a phenomenon known as cellular autofluorescence. Common endogenous fluorophores include:
-
Nicotinamide adenine dinucleotide (NADH)
-
Riboflavins and flavin coenzymes
-
Aromatic amino acids (tryptophan, tyrosine)
This is particularly important in cell-based assays, and unstained cell controls are crucial to determine the baseline autofluorescence.[4]
Troubleshooting Guide
High background fluorescence or apparent inhibition/activation of caspases can be common issues. This guide provides a systematic approach to identifying and resolving these problems.
Problem 1: High background fluorescence in "no enzyme" or "no cell" control wells.
-
Possible Cause 1: Test compound is autofluorescent.
-
Troubleshooting Step: Perform an Autofluorescence Counter-Assay to determine if the compound itself is fluorescent at the assay wavelengths. A detailed protocol is provided below.
-
Solution: If the compound is fluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and compound.
-
-
Possible Cause 2: Contaminated reagents or substrate instability.
-
Troubleshooting Step: Run a "substrate only" control (substrate in assay buffer without enzyme or test compound).
-
Solution: If high background is observed, use fresh, high-purity reagents and sterile water. Ensure the this compound substrate has been stored correctly (typically at -20°C, protected from light) to prevent spontaneous hydrolysis.
-
Problem 2: Apparent enzyme inhibition that is not reproducible in other assays.
-
Possible Cause: The test compound is quenching the fluorescence of AMC.
-
Troubleshooting Step: Perform a Fluorescence Quenching Counter-Assay to determine if your compound is absorbing light at the excitation or emission wavelengths of AMC. A detailed protocol is provided below.
-
Solution: If quenching is confirmed, the compound is not a true inhibitor. Consider using an orthogonal assay with a different detection method (e.g., a colorimetric or luminescent assay) to validate your findings.
-
Data Presentation: Spectral Properties of Common Fluorophores
Understanding the spectral properties of AMC and other common fluorophores is essential for identifying potential spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| AMC (7-Amino-4-methylcoumarin) | ~340-380 | ~440-460 | Product of this compound cleavage. |
| DAPI | 358 | 461 | Common nuclear stain. |
| Alexa Fluor 350 | 343 | 441 | Can have significant spectral overlap with AMC. |
| Hoechst 33342 | 350 | 461 | Common nuclear stain. |
| FITC / Alexa Fluor 488 | 495 / 493 | 517 / 519 | Less likely to interfere directly with AMC but important to consider in multi-color experiments. |
| Rhodamine / TRITC | 550 | 573 | Generally, minimal spectral overlap with AMC. |
Experimental Protocols
Protocol 1: General Caspase Activity Assay using this compound
This protocol provides a general workflow for measuring caspase activity in cell lysates using a fluorescence plate reader.
Materials:
-
Cell Lysate: Prepared from apoptotic and control cells.
-
Lysis Buffer: e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT.
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT.
-
This compound Substrate: 10 mM stock in DMSO.
-
AMC Standard: 1 mM stock in DMSO for generating a standard curve.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare Cell Lysates:
-
Induce apoptosis in your experimental cell population.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend cells in 50 µL of chilled Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (96-well plate format):
-
Add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Assay Buffer.
-
Include wells for a blank (Assay Buffer only) and negative controls (lysate from non-apoptotic cells).
-
To start the reaction, add 50 µL of 2X this compound working solution (e.g., 100 µM in Assay Buffer) to each well. The final substrate concentration will be 50 µM.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 1-2 hours) with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (Relative Fluorescence Units/min) from the linear portion of the kinetic curve.
-
Generate a standard curve using free AMC to convert RFU values to moles of product formed.
-
Protocol 2: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.[1]
Materials:
-
Test Compound
-
Assay Buffer
-
96-well black, opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in Assay Buffer at the same concentrations used in the primary enzyme assay.
-
Add the diluted compound to the wells of the microplate.
-
Include control wells containing only Assay Buffer (blank).
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay (Ex: ~360 nm, Em: ~460 nm).
Interpretation:
If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent.
Protocol 3: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that interfere with the detection of the AMC signal.[1]
Materials:
-
Test Compound
-
Free AMC standard
-
Assay Buffer
-
96-well black, opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in Assay Buffer at a concentration that is representative of the signal in the uninhibited enzyme reaction.
-
Prepare a serial dilution of the test compound in Assay Buffer.
-
In the microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with the AMC solution and no compound.
-
Read the fluorescence at the standard AMC wavelengths.
Interpretation:
A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.
Mandatory Visualizations
Caption: Enzymatic cleavage of this compound by an active caspase.
Caption: A logical workflow for troubleshooting assay interference.
References
Technical Support Center: Z-VAD-FMK Best Practices
A Note on Nomenclature: This guide focuses on the pan-caspase inhibitor Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone). Researchers sometimes confuse this with Z-VAD-AMC, which is a fluorogenic substrate used to measure caspase activity, not inhibit it. For experiments designed to block apoptosis, Z-VAD-FMK is the correct reagent.
This technical support resource provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and application of the pan-caspase inhibitor Z-VAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it function? Z-VAD-FMK is a cell-permeable, broad-spectrum, and irreversible inhibitor of caspase enzymes.[1][2] Caspases are a family of cysteine proteases that are critical mediators of apoptosis (programmed cell death).[3] Z-VAD-FMK functions by binding irreversibly to the catalytic site of caspases, which blocks their proteolytic activity and halts the apoptotic cascade.[1][2][4] The peptide structure is modified with a benzyloxycarbonyl group (Z) for cell permeability and is O-methylated on the aspartic acid residue to enhance stability.[1][2] The fluoromethylketone (FMK) group allows it to act as an effective irreversible inhibitor without causing additional cytotoxic effects.[1][5] It is known to inhibit a wide range of human caspases (caspase-1 through -10, with the possible exception of caspase-2) and murine caspases.[4]
Q2: How should I properly reconstitute and store Z-VAD-FMK? Proper reconstitution and storage are critical for maintaining the inhibitor's efficacy.
-
Powder Form: The lyophilized powder should be stored under desiccating conditions at -20°C.[6][7][8] In this state, it can be stable for up to three years.[9]
-
Reconstitution: Z-VAD-FMK should be reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[4][8] Sonication may be used to aid dissolution.[9]
-
Stock Solution Storage: After reconstitution, the stock solution should be divided into single-use aliquots to prevent repeated freeze-thaw cycles.[1][6] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to 6-8 months).[5][8][9]
Q3: What is the recommended working concentration for my experiments? The optimal working concentration is highly dependent on the specific cell type, the apoptotic stimulus used, and the duration of the experiment.[10]
-
General Range: A common starting range for cell culture assays is 10 µM to 100 µM.[1]
-
Specific Examples: Concentrations of 20 µM have been used effectively in Jurkat cells to inhibit apoptosis, while 50 µM has been used to inhibit caspase-8.[1][6][11]
-
Optimization: It is strongly recommended to perform a dose-response (titration) experiment to determine the most effective concentration for your specific experimental model while minimizing potential off-target effects.[10]
Q4: What is the most critical factor when using Z-VAD-FMK in cell-based assays? The timing of inhibitor addition is crucial. For maximal effect, Z-VAD-FMK must be added to the cell culture at the same time as or prior to the induction of apoptosis.[1][10][11] A pre-incubation period of 30 to 120 minutes is often recommended to allow the inhibitor to permeate the cells and engage its target before the apoptotic cascade is initiated.[10]
Q5: Are there any concerns about DMSO toxicity in my cell cultures? Yes, high concentrations of DMSO can be toxic to cells and may mask the effects of the inhibitor.[8] It is essential to keep the final concentration of DMSO in the cell culture medium as low as possible, typically not exceeding 0.2% .[6][8] Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experimental design.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Inhibition of Apoptosis Observed | Suboptimal Inhibitor Concentration: The concentration of Z-VAD-FMK may be too low for your specific cell line or stimulus. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal dose.[10] |
| Incorrect Timing of Addition: The inhibitor was added after the caspase cascade was already activated. | Ensure Z-VAD-FMK is added before or simultaneously with the apoptotic stimulus. A pre-incubation period of 1-2 hours is recommended.[10] | |
| Inhibitor Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh working solution from a new or properly stored single-use aliquot. Avoid using stock solutions stored at -20°C for more than a few months.[6][12] | |
| Caspase-Independent Cell Death: The observed cell death may be occurring through a non-apoptotic pathway, such as necroptosis, pyroptosis, or ferroptosis, which is not blocked by Z-VAD-FMK.[13][14] | Use complementary assays to investigate other cell death pathways. For example, use Necrostatin-1 to check for necroptosis. | |
| Unexpected Toxicity or Cell Death | DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | Calculate and confirm that the final DMSO concentration is below 0.2%.[6][8] Always run a DMSO vehicle control. |
| Induction of Necroptosis: In certain cell types (e.g., macrophages), inhibiting caspases in the presence of stimuli like LPS can trigger necroptosis, an inflammatory form of programmed cell death.[10][13][15] | Be aware of this possibility when interpreting results, especially in immunology studies. Co-treatment with a necroptosis inhibitor (e.g., Necrostatin-1) can clarify the mechanism. | |
| Precipitation of Compound | Poor Solubility in Aqueous Media: The DMSO stock solution was not properly mixed into the aqueous cell culture medium. | Prepare working solutions immediately before use. When diluting, add the DMSO stock to the culture medium and mix gently but thoroughly. Some protocols recommend a serial dilution into a protein-containing buffer (like media with FBS) to improve solubility.[5] |
| Impure or Wet DMSO: The DMSO used for reconstitution was not anhydrous, reducing solubility. | Always use fresh, high-purity (>99.9%), anhydrous DMSO for preparing stock solutions.[8][16] |
Data Summary Tables
Table 1: Storage and Stability of Z-VAD-FMK
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[9] | Store under desiccating (dry) conditions.[7][8] |
| Reconstituted Stock Solution (in DMSO) | -80°C | Up to 1 year[9] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][6] |
| Reconstituted Stock Solution (in DMSO) | -20°C | Up to 6-8 months[5][8] | Suitable for shorter-term storage. Avoid repeated freeze-thaw cycles.[6] |
| Working Solution (in Media) | Room Temperature / 37°C | Use immediately | Prepare fresh for each experiment.[12] |
Table 2: Solubility of Z-VAD-FMK
| Solvent | Concentration | Notes |
| DMSO | ≥ 20 mM (e.g., 247.5 mg/mL)[4][9] | The recommended solvent for creating stock solutions. Use high-purity, anhydrous DMSO.[8] |
| Ethanol | ~183 mM (83 mg/mL)[9] | Soluble, but DMSO is more commonly used for cell-based assays. |
| Water | Insoluble or slightly soluble[9] | Not a suitable solvent. |
Experimental Protocols & Visualizations
General Protocol: Inhibition of Apoptosis in Cell Culture
This protocol provides a general workflow for using Z-VAD-FMK to inhibit apoptosis induced by a chemical agent (e.g., Staurosporine, Etoposide) and assessing the outcome via flow cytometry.
Methodology:
-
Cell Seeding: Plate cells at a density appropriate for your cell line and the duration of the experiment. For suspension cells like Jurkat, a density of 0.5 - 1.0 x 10^6 cells/mL is common. Allow adherent cells to attach overnight.
-
Reagent Preparation:
-
Thaw a single-use aliquot of your concentrated Z-VAD-FMK DMSO stock (e.g., 20 mM).
-
Prepare the apoptotic stimulus at the desired concentration in cell culture medium.
-
Prepare a Z-VAD-FMK working solution by diluting the DMSO stock directly into pre-warmed culture medium to achieve the final desired concentration (e.g., 20 µM). Ensure the final DMSO concentration remains below 0.2%.
-
-
Experimental Setup: Prepare the following conditions in triplicate:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with DMSO at the same final concentration used for the Z-VAD-FMK condition.
-
Apoptosis Control: Cells treated with the apoptotic stimulus only.
-
Inhibition Condition: Cells pre-treated with Z-VAD-FMK, followed by the apoptotic stimulus.
-
-
Pre-treatment: Add the Z-VAD-FMK working solution (or DMSO for vehicle controls) to the appropriate wells. Incubate the cells for 1-2 hours in a standard cell culture incubator (37°C, 5% CO2).[10]
-
Apoptosis Induction: Add the apoptotic stimulus to the "Apoptosis Control" and "Inhibition Condition" wells.
-
Incubation: Return the plate to the incubator for a period appropriate for the chosen stimulus to induce apoptosis (typically 4 to 24 hours).
-
Cell Harvesting and Staining:
-
Harvest cells (including supernatant for suspension cells).
-
Wash cells with cold PBS.
-
Stain cells for apoptosis using a kit such as Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Analysis: Analyze the stained cells using a flow cytometer. The expected outcome is a significant reduction in the percentage of apoptotic cells (Annexin V positive) in the "Inhibition Condition" compared to the "Apoptosis Control".[6]
Diagrams
Caption: Z-VAD-FMK blocks apoptosis by irreversibly inhibiting initiator and effector caspases.
Caption: Standard experimental workflow for assessing apoptosis inhibition with Z-VAD-FMK.
Caption: A logical decision tree for troubleshooting common issues with Z-VAD-FMK experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. invivogen.com [invivogen.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 7. Z-VAD(OH)-FMK, Irreversible general caspase inhibitor (CAS 220644-02-0) | Abcam [abcam.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Z-VAD-FMK |ZVAD-FMK; Z-VAD.FMK | Caspase inhibitor | Hello Bio [hellobio.com]
- 13. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tautomycetin.com [tautomycetin.com]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Fluorogenic Caspase-3 Substrates: Z-VAD-AMC vs. Ac-DEVD-AMC
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-3 activity is paramount. As a key executioner caspase, its activity is a hallmark of the apoptotic cascade. Fluorogenic substrates provide a sensitive and continuous method for quantifying this activity. This guide offers an objective comparison of two commonly used fluorogenic substrates for caspase-3: the pan-caspase substrate Z-VAD-AMC and the more specific Ac-DEVD-AMC.
Quantitative Comparison of Substrate Performance
The choice between this compound and Ac-DEVD-AMC hinges on the specific requirements of the experiment, particularly the trade-off between broad-spectrum caspase detection and specificity for caspase-3. The following table summarizes the key performance indicators for both substrates.
| Feature | This compound | Ac-DEVD-AMC |
| Peptide Sequence | Z-Val-Ala-Asp-AMC | Ac-Asp-Glu-Val-Asp-AMC |
| Specificity | Pan-caspase substrate; reported as a substrate for caspase-1 and caspase-9.[1][2] | Primarily a substrate for caspase-3 and caspase-7. |
| Kinetic Parameters for Caspase-3 | ||
| Km | Data not readily available | ~10 µM[3] |
| kcat | Data not readily available | Data not readily available |
| Excitation Wavelength | ~340-360 nm[2] | ~380 nm |
| Emission Wavelength | ~440-460 nm[2] | ~460 nm |
Delving into Specificity and Sensitivity
Ac-DEVD-AMC is designed based on the cleavage site of PARP, a natural substrate of caspase-3.[3] This design confers a high degree of specificity for caspase-3, although it is also efficiently cleaved by caspase-7. Its reported Michaelis constant (Km) of approximately 10 µM for caspase-3 indicates a strong binding affinity, contributing to its high sensitivity in detecting caspase-3 activity.[3]
This compound , on the other hand, is recognized as a broad-spectrum or pan-caspase substrate.[2] While this makes it useful for detecting general caspase activity in a sample, it is not ideal for specifically quantifying caspase-3 activity, especially when other caspases may be active. The valine-alanine-aspartic acid sequence is recognized by multiple caspases. For instance, it is reported to be a substrate for caspase-1 and caspase-9.[1][2] The lack of readily available kinetic data for this compound with caspase-3 in the scientific literature suggests it is not the preferred substrate for specific caspase-3 assays.
Experimental Protocols
The following is a detailed protocol for a fluorometric caspase-3 activity assay in cell lysates, applicable to both this compound and Ac-DEVD-AMC.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Dithiothreitol (DTT), 1 M stock
-
Fluorogenic substrate stock solution (10 mM in DMSO): this compound or Ac-DEVD-AMC
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Induce apoptosis by treating cells with the desired agent and for the appropriate duration. Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or by scraping followed by centrifugation (for adherent cells).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold cell lysis buffer. The volume of lysis buffer will depend on the cell number; a common starting point is 100 µL per 1-5 million cells.
-
Incubate the cell lysate on ice for 10-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This supernatant contains the active caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic extract using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with assay buffer.
-
Prepare a reaction mixture by diluting the fluorogenic substrate (this compound or Ac-DEVD-AMC) in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 100 µM for a final concentration of 50 µM).
-
Add 50 µL of the 2X substrate reaction mixture to each well containing cell lysate.
-
Include appropriate controls: a blank (assay buffer and substrate, no lysate) and a negative control (lysate from untreated cells).
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (Ex/Em ~340-360/440-460 nm for this compound and ~380/460 nm for Ac-DEVD-AMC).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C. Kinetic readings are generally more informative than a single endpoint reading.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity versus time for each sample. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-3 activity.
-
Normalize the caspase activity to the protein concentration of the lysate.
-
Express the results as fold-change in caspase activity in the treated samples compared to the untreated control.
-
Visualizing the Molecular and Experimental Pathways
To better understand the context of caspase-3 activity and the experimental procedure, the following diagrams illustrate the signaling pathway leading to caspase-3 activation and the workflow of the fluorometric assay.
References
A Comparative Guide to the Validation of Caspase Inhibition with Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of apoptosis research and drug development, the reliable inhibition of caspases, the key executioners of programmed cell death, is paramount. Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) has long been a cornerstone tool for scientists as a broad-spectrum, irreversible pan-caspase inhibitor. This guide provides an objective comparison of Z-VAD-FMK with its alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific experimental needs.
Mechanism of Action of Z-VAD-FMK
Z-VAD-FMK is a cell-permeable peptide inhibitor that irreversibly binds to the catalytic site of most caspases, thereby blocking their proteolytic activity and inhibiting apoptosis.[1][2] Its broad specificity makes it a powerful tool for determining whether a cellular process is caspase-dependent. However, this lack of specificity can also be a drawback, leading to off-target effects.
Performance Comparison: Z-VAD-FMK vs. Alternatives
The selection of a caspase inhibitor should be guided by the specific requirements of the experiment, considering factors such as potency, specificity, and potential off-target effects. Here, we compare Z-VAD-FMK with a newer pan-caspase inhibitor, Q-VD-OPh, and more specific caspase inhibitors.
Table 1: Comparison of Pan-Caspase Inhibitors: Z-VAD-FMK vs. Q-VD-OPh
| Feature | Z-VAD-FMK | Q-VD-OPh |
| Mechanism | Irreversible peptide-based inhibitor | Irreversible quinolyl-valyl-O-methyl-aspartyl-[-2,6-difluorophenoxy]-methyl ketone |
| Specificity | Pan-caspase inhibitor (except caspase-2)[3] | Pan-caspase inhibitor |
| Potency | High potency, with IC50 values in the nanomolar range for many caspases.[2] | Reported to be about two orders of magnitude more efficient in inhibiting caspase-3 activity and DNA fragmentation in whole-cell environments compared to Z-VAD-FMK.[4] |
| Off-Target Effects | Can inhibit other cysteine proteases.[5] Known to inhibit NGLY1, which can induce autophagy.[5][6] | Does not appear to induce autophagy.[6] |
| Toxicity | Can exhibit cytotoxicity at higher concentrations.[7] | Generally considered less toxic than Z-VAD-FMK. |
Table 2: IC50 Values of Z-VAD-FMK and Specific Caspase Inhibitors (in nM)
| Caspase | Z-VAD-FMK | Z-DEVD-FMK (Caspase-3 inhibitor) | Z-LEHD-FMK (Caspase-9 inhibitor) |
| Caspase-1 | 530 | - | - |
| Caspase-3 | Low to mid-nanomolar[2] | Potent inhibitor[8] | - |
| Caspase-8 | 50[2] | Can also inhibit caspase-8[8] | 0.70[2] |
| Caspase-9 | - | Can also inhibit caspase-9[8] | 1.5 |
| Caspase-10 | 520[2] | - | 3590 |
Note: IC50 values can vary depending on the assay conditions and cell type.
Experimental Protocols for Validation of Caspase Inhibition
Accurate validation of caspase inhibition is crucial for the interpretation of experimental results. Below are detailed methodologies for key experiments.
Caspase Activity Assay
This assay directly measures the enzymatic activity of caspases using a fluorogenic substrate.
Protocol:
-
Cell Lysis:
-
After experimental treatment, harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add the reaction buffer containing the specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AMC-based substrates).[9]
-
Include a negative control (lysate without substrate) and a positive control (e.g., lysate from cells induced to undergo apoptosis).
-
Western Blotting for Cleaved Caspase-3
This technique detects the activated form of caspase-3, a key executioner caspase.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (typically recognizing the p17/19 fragment) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager or X-ray film.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Preparation:
-
Harvest cells after treatment and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizing the Molecular and Experimental Landscape
To better understand the context of caspase inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
Z-VAD-FMK remains a valuable and widely used tool for studying caspase-dependent apoptosis. Its broad-spectrum inhibitory activity provides a clear initial assessment of caspase involvement in a biological process. However, researchers must be cognizant of its potential off-target effects, most notably the induction of autophagy through NGLY1 inhibition. For experiments requiring higher specificity or where autophagy may be a confounding factor, alternatives like Q-VD-OPh or specific caspase inhibitors should be considered. The choice of inhibitor should be carefully weighed against the experimental goals, and validation of caspase inhibition through multiple, robust experimental approaches is essential for generating reliable and reproducible data.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the Cross-Reactivity of Z-VAD-FMK with Caspases
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of the pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), with a panel of human caspases. Experimental data, detailed protocols, and signaling pathway diagrams are presented to facilitate informed decisions in apoptosis and inflammation research.
Z-VAD-FMK is a cell-permeable, irreversible inhibitor widely used to block apoptosis by targeting the caspase family of proteases. While often described as a "pan-caspase" or broad-spectrum inhibitor, its efficacy varies among the different caspase enzymes. This guide objectively presents its inhibitory profile against key human caspases involved in the intricate signaling cascades of programmed cell death and inflammation.
Comparative Efficacy of Z-VAD-FMK Against Human Caspases
The inhibitory potential of Z-VAD-FMK across a range of human caspases has been biochemically quantified by determining the second-order inactivation rate constants (k_inact/K_i). This parameter reflects the efficiency of the irreversible inhibition. The data, summarized from the seminal work by Garcia-Calvo et al. (1998) in the Journal of Biological Chemistry, reveals a varied landscape of inhibitory activity.[1]
| Caspase | Second-Order Inactivation Rate (k_inact/K_i) (M⁻¹s⁻¹) |
| Caspase-1 | 280,000 |
| Caspase-2 | 290 |
| Caspase-3 | 23,000 |
| Caspase-6 | 1,700 |
| Caspase-7 | 17,000 |
| Caspase-8 | 11,000 |
| Caspase-9 | 620 |
| Caspase-10 | 1,600 |
Data sourced from Garcia-Calvo et al., J. Biol. Chem. 1998, 273(49), 32608-32613.[1]
As the data indicates, Z-VAD-FMK is a potent inhibitor of inflammatory caspases (caspase-1) and key executioner caspases (caspase-3 and -7). However, it displays significantly weaker activity against initiator caspases of the intrinsic (caspase-9) and extrinsic (caspase-2) pathways. This differential activity is a critical consideration for experimental design and data interpretation.
Experimental Protocol: Determination of Caspase Inhibitor IC50
To assess the potency of a caspase inhibitor, a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) is a standard method. This protocol provides a framework for evaluating inhibitors against a specific caspase.
Objective: To determine the IC50 value of a test compound (e.g., Z-VAD-FMK) against a purified recombinant human caspase.
Materials:
-
Purified, active recombinant human caspase (e.g., Caspase-3)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Test inhibitor (e.g., Z-VAD-FMK)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm for AMC-based substrates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor in Assay Buffer.
-
Dilute the recombinant caspase to the working concentration in ice-cold Assay Buffer.
-
Prepare the fluorogenic substrate at the working concentration in Assay Buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the diluted inhibitor solutions (or DMSO for the no-inhibitor control).
-
A fixed volume of the diluted active caspase.
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase).
-
Plot the percentage of caspase activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caspase Signaling Pathways
Caspases are central to the execution of apoptosis, which can be initiated through two primary pathways: the extrinsic and intrinsic pathways.
The Extrinsic (Death Receptor) Pathway:
This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8 or -10.
Caption: The extrinsic apoptosis pathway.
The Intrinsic (Mitochondrial) Pathway:
This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria, which then activates initiator caspase-9.
Caption: The intrinsic apoptosis pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 of a caspase inhibitor.
Caption: Workflow for IC50 determination.
References
Correlating Caspase Activity: A Guide to Z-VAD-AMC and Western Blot Analysis
In the study of apoptosis, or programmed cell death, the activation of caspases is a hallmark event. Researchers rely on multiple techniques to confirm this critical step in the apoptotic cascade. This guide provides a comprehensive comparison of two widely used methods: the quantitative Z-VAD-AMC pan-caspase activity assay and the qualitative, yet highly specific, Western Blot analysis for key apoptotic proteins. By combining these approaches, researchers can achieve a robust and well-validated understanding of apoptotic signaling.
Caspases are a family of cysteine proteases that act as the central executioners of apoptosis.[1] They are synthesized as inactive precursors (pro-caspases) and are activated through a cascade of proteolytic cleavage events.[2] Activated caspases then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[3]
The this compound assay offers a rapid and sensitive method for quantifying overall caspase activity in a cell lysate. It utilizes a synthetic peptide substrate, Z-VAD (carbobenzoxy-valyl-alanyl-aspartic acid), linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Active caspases in the sample cleave the aspartate residue, releasing AMC, which can be measured with a fluorometer. The resulting fluorescence is directly proportional to the total caspase activity.
Western Blotting, on the other hand, provides specific information about individual proteins. In apoptosis research, it is used to detect the cleavage of specific caspases (e.g., Caspase-3) and their downstream targets, such as Poly (ADP-ribose) polymerase (PARP).[1] The appearance of cleaved protein fragments confirms the activation of specific apoptotic pathways.[4]
The Synergy of Combined Analysis
While the this compound assay provides quantitative data on overall caspase activity, it does not identify the specific caspases involved. Western Blotting complements this by confirming the cleavage and activation of key executioner caspases like Caspase-3 and the subsequent cleavage of critical substrates like PARP.[1] Using both methods in parallel provides a more complete picture, where the quantitative activity data is validated by specific protein cleavage events.
Apoptotic Signaling Pathway and Assay Correlation
Apoptotic stimuli trigger a cascade of events culminating in the activation of executioner caspases, such as Caspase-3. Activated Caspase-3 then cleaves cellular substrates, including PARP, leading to cell death. The this compound assay measures the activity of these caspases, while Western Blot detects the specific cleavage of Caspase-3 and PARP.
Experimental Workflow
A typical experiment to correlate this compound and Western Blot results involves treating cells to induce apoptosis, harvesting them at various time points, and then splitting the lysates for parallel analysis.
Experimental Protocols
Pan-Caspase Activity Assay (this compound)
This protocol outlines the measurement of pan-caspase activity in cell lysates using a fluorogenic substrate.
-
Sample Preparation:
-
Induce apoptosis in cultured cells (e.g., treat Jurkat cells with 10 µM camptothecin for 4 hours). Include a non-treated control group.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Wash cells with ice-cold PBS.
-
Lyse cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine protein concentration using a BCA assay.
-
-
Assay Execution:
-
Dilute cell lysate to a concentration of 50-200 µg of protein per 50 µL of Cell Lysis Buffer in a 96-well microplate.
-
Prepare a reaction mix containing 2X Reaction Buffer and 10 mM DTT.
-
Add 50 µL of the reaction mix to each sample.
-
Add 5 µL of the 1 mM this compound substrate (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]
-
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol details the detection of specific apoptotic protein markers.
-
Sample Preparation & SDS-PAGE:
-
Prepare cell lysates as described above, using RIPA buffer.
-
Quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer and Blocking:
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for cleaved Caspase-3 (recognizing the 17/19 kDa fragments) and cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C.[3] Dilute antibodies according to the manufacturer's recommendations (e.g., 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection:
-
Wash the membrane three times for 15 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Presentation and Interpretation
Table 1: Quantitative Pan-Caspase Activity (this compound Assay)
| Treatment Group | Time (Hours) | Relative Fluorescence Units (RFU) | Fold Change vs. Control (Time 0) |
| Control | 0 | 512 ± 45 | 1.0 |
| 2 | 530 ± 51 | 1.04 | |
| 4 | 545 ± 48 | 1.06 | |
| 6 | 560 ± 55 | 1.09 | |
| Apoptosis Inducer | 0 | 515 ± 42 | 1.0 |
| 2 | 1275 ± 110 | 2.48 | |
| 4 | 4850 ± 350 | 9.42 | |
| 6 | 8990 ± 620 | 17.46 |
Data are representative and shown as mean ± standard deviation.
Table 2: Western Blot Analysis Summary
| Treatment Group | Time (Hours) | Pro-Caspase-3 (35 kDa) | Cleaved Caspase-3 (17/19 kDa) | Cleaved PARP (89 kDa) |
| Control | 0-6 | +++ | - | - |
| Apoptosis Inducer | 0 | +++ | - | - |
| 2 | ++ | + | +/- | |
| 4 | + | ++ | ++ | |
| 6 | - | +++ | +++ |
(-) No detection, (+/-) Faint detection, (+) Low detection, (++) Moderate detection, (+++) Strong detection.
Correlation of Results
The data shows a clear correlation. The time-dependent increase in caspase activity measured by the this compound assay (Table 1) is directly supported by the increased detection of cleaved Caspase-3 and cleaved PARP fragments in the Western Blot analysis (Table 2).[1][5] This dual approach confirms that the observed increase in fluorescence is indeed due to the activation of the Caspase-3-mediated apoptotic pathway. The use of more than one method is considered best practice for confirming specific caspase activation.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Methods for Measuring Caspase Activity
In the landscape of apoptosis research and drug development, the accurate measurement of caspase activity is paramount. While traditional methods like Western blotting and basic colorimetric or fluorometric assays have long been mainstays, a variety of alternative techniques offer enhanced sensitivity, real-time analysis, and in vivo applicability. This guide provides an objective comparison of these modern methods, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable assay for their specific needs.
Comparative Analysis of Caspase Activity Assays
The selection of an appropriate caspase assay depends on several factors, including the experimental model, the need for temporal and spatial resolution, and the required throughput. The following table summarizes the key characteristics of several alternative methods to aid in this decision-making process.
| Assay Method | Principle | Detection | Sample Type | Throughput | Key Advantages | Limitations |
| FRET-Based Biosensors | Genetically encoded sensors with two fluorescent proteins linked by a caspase-specific cleavage site. Caspase activity disrupts FRET. | Fluorescence Microscopy (live-cell imaging), Flow Cytometry | Live cells, Tissues | Low to Medium | Real-time, single-cell resolution; Spatiotemporal analysis of caspase activation. | Requires genetic modification of cells; Potential for phototoxicity with prolonged imaging. |
| Luminescent Biosensors | Genetically encoded biosensors using engineered luciferase. Caspase cleavage of a specific sequence leads to light emission. | Luminescence Plate Reader, In vivo Imaging Systems | Live cells, Animal models | High | High sensitivity; Real-time and non-lytic; Suitable for in vivo imaging. | Requires genetic modification; Signal can be influenced by ATP availability. |
| Homogeneous Caspase Assays (e.g., Apo-ONE®) | "Add-mix-read" format. A pro-fluorescent substrate is cleaved by caspases in cell lysates, generating a fluorescent signal. | Fluorescence Plate Reader | Cell lysates, Cultured cells | High | Simple, rapid, and sensitive; Amenable to high-throughput screening. | Endpoint assay; Provides population-level data, not single-cell resolution. |
| FLICA (Fluorochrome Inhibitor of Caspases) | Cell-permeable, fluorescently labeled inhibitors that covalently bind to active caspases. | Fluorescence Microscopy, Flow Cytometry, Plate Reader | Live cells, Frozen tissue sections | Medium to High | Detects active caspases directly; Can be used for single-cell analysis and multiplexing. | Potential for non-specific binding; Signal can be transient. |
| Positron Emission Tomography (PET) Imaging | In vivo imaging using radiolabeled tracers that are substrates for or bind to active caspases. | PET Scanner | Animal models, Humans | Low | Non-invasive, whole-body imaging of caspase activity in real-time; valuable for preclinical and clinical studies. | Requires specialized equipment and radiolabeled compounds; Lower resolution compared to microscopy. |
| Mass Spectrometry (MS) | Identification and quantification of caspase-cleaved substrates (N-terminomics). | Mass Spectrometer | Cell lysates, Tissue extracts | Low | High specificity and sensitivity; Unbiased, global analysis of caspase substrates. | Technically demanding; Complex data analysis; Not a direct measure of enzyme activity rate. |
| Time-Resolved FRET (TR-FRET) | Combines FRET with time-resolved fluorescence detection, using long-lifetime lanthanide donors to reduce background fluorescence. | TR-FRET Plate Reader | Cell lysates, Purified enzymes | High | Reduced background and improved signal-to-noise ratio; Homogeneous assay format. | Requires specific instrumentation; Potential for interference from compounds that absorb at excitation/emission wavelengths. |
Signaling Pathways and Experimental Workflows
To effectively utilize these assays, a foundational understanding of the caspase activation cascade and the general workflow of each method is essential.
Caspase Activation Signaling Pathway
Apoptosis is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, primarily caspase-3 and -7.
Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.
General Experimental Workflows
The following diagram illustrates the generalized workflows for the discussed alternative caspase activity assays.
Caption: Simplified workflows for key alternative methods of measuring caspase activity.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are protocols for several of the key alternative methods.
FRET-Based Caspase-3 Activity Imaging in Live Cells
This protocol describes the use of a genetically encoded FRET biosensor to monitor caspase-3 activity in real-time.
Materials:
-
Mammalian cell line of interest
-
Expression vector encoding a caspase-3 FRET biosensor (e.g., CFP-DEVD-YFP)
-
Transfection reagent
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for CFP and YFP/FRET.
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the FRET biosensor expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Expression: Allow cells to express the biosensor for 24-48 hours.
-
Induction of Apoptosis: Replace the culture medium with fresh medium containing the apoptosis-inducing agent at the desired concentration. Include a vehicle control.
-
Live-Cell Imaging: Place the imaging dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire images in the CFP, YFP, and FRET channels at regular intervals.
-
Data Analysis: Calculate the FRET ratio (e.g., YFP/CFP emission intensity) for individual cells over time. A decrease in the FRET ratio indicates cleavage of the biosensor by active caspase-3.
Luminescent Caspase-3/7 Biosensor Assay
This protocol outlines a real-time, non-lytic assay for caspase-3/7 activity in cultured cells.
Materials:
-
Cells stably expressing a luminescent caspase-3/7 biosensor
-
Cell culture medium
-
Apoptosis-inducing agent and vehicle control
-
Luminogenic substrate (e.g., a cell-permeable pro-luciferin substrate)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stable cell line in a white, opaque 96-well plate at the desired density.
-
Induction of Apoptosis: Treat the cells with the apoptosis-inducing agent.
-
Substrate Addition: Add the luminogenic substrate to the wells.
-
Real-Time Measurement: Immediately place the plate in a luminometer pre-warmed to 37°C and measure luminescence at regular intervals.
-
Data Analysis: Plot the relative light units (RLU) over time. An increase in luminescence indicates caspase-3/7 activity.
FLICA Assay for Active Caspases by Flow Cytometry
This protocol details the use of a FLICA reagent to label cells with active caspases for analysis by flow cytometry.
Materials:
-
Suspension or adherent cells
-
FLICA reagent (e.g., FAM-VAD-FMK for pan-caspase detection)
-
10X Apoptosis Wash Buffer
-
Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate controls.
-
Prepare FLICA Reagent: Reconstitute the lyophilized FLICA reagent in DMSO to create a stock solution. Dilute the stock solution in PBS to the desired working concentration.
-
Labeling: Add the diluted FLICA reagent directly to the cell culture medium and incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
Washing: Wash the cells twice with 1X Apoptosis Wash Buffer to remove any unbound reagent.
-
Viability Staining: Resuspend the cells in Binding Buffer and add a viability dye like PI.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Live, apoptotic cells will be FLICA-positive and PI-negative.
In Vivo PET Imaging of Caspase Activity
This protocol provides a general overview of PET imaging for in vivo caspase activity.
Materials:
-
Animal model with induced apoptosis (e.g., tumor-bearing mouse treated with chemotherapy)
-
Radiolabeled caspase tracer (e.g., [18F]ICMT-11)
-
PET/CT scanner
-
Anesthesia
Procedure:
-
Induce Apoptosis: Treat the animal model to induce apoptosis in the target tissue.
-
Tracer Injection: Anesthetize the animal and intravenously inject the radiolabeled caspase tracer.
-
Dynamic PET/CT Scanning: Perform whole-body PET/CT scans at multiple time points post-injection.
-
Image Reconstruction and Analysis: Reconstruct the PET images and quantify the tracer uptake in the region of interest (e.g., tumor). An increased tracer accumulation in the target tissue compared to control animals indicates caspase activity.
This guide provides a starting point for researchers looking to explore and implement alternative methods for measuring caspase activity. By understanding the principles, advantages, and limitations of each technique, and by following detailed protocols, scientists can generate more accurate and insightful data in their study of apoptosis.
Comparative Guide to the Specificity of Z-VAD-AMC for Initiator vs. Executioner Caspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory specificity of the pan-caspase inhibitor Z-VAD-AMC against initiator and executioner caspases. While this compound is widely used as a fluorogenic substrate for measuring caspase activity, its inhibitory profile is critical for interpreting experimental results. This document synthesizes available data, outlines experimental protocols for characterization, and provides visual aids to understand the underlying biochemical pathways and experimental workflows.
Introduction to this compound and Pan-Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central to the processes of apoptosis (programmed cell death) and inflammation. They are broadly categorized into two main functional groups in the apoptotic cascade:
-
Initiator Caspases: These include Caspase-2, Caspase-8, Caspase-9, and Caspase-10. They are activated by upstream signals and are responsible for activating the executioner caspases.
-
Executioner Caspases: This group includes Caspase-3, Caspase-6, and Caspase-7. Once activated by initiator caspases, they cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
This compound (Z-Val-Ala-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate used to detect caspase activity. Upon cleavage by a caspase, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to measure enzyme activity. While primarily a substrate, the Z-VAD peptide sequence is derived from the structure of a potent pan-caspase inhibitor, Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-fluoromethylketone). Due to this structural similarity, this compound can also act as a competitive inhibitor of caspases. Understanding its specificity is therefore crucial for accurate data interpretation.
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that is extensively studied. It potently inhibits a wide range of caspases, with the notable exception of caspase-2, for which it shows weak inhibition.[1][2] Given the scarcity of direct and comprehensive inhibitory data for this compound, the well-documented profile of Z-VAD-FMK serves as a valuable proxy for understanding the likely specificity of this compound.
Quantitative Data on Pan-Caspase Inhibitor Specificity
The following table summarizes the IC50 values for the closely related pan-caspase inhibitor, Z-VAD-FMK, against a panel of human caspases. These values provide insight into the broad-spectrum, yet non-uniform, inhibitory activity across both initiator and executioner caspases.
| Caspase Target | Type | IC50 (nM) for Z-VAD-FMK |
| Caspase-1 | Inflammatory | 20 |
| Caspase-3 | Executioner | 1.6 |
| Caspase-4 | Inflammatory | 53 |
| Caspase-5 | Inflammatory | 53 |
| Caspase-6 | Executioner | 25 |
| Caspase-7 | Executioner | 23 |
| Caspase-8 | Initiator | 4.8 |
| Caspase-9 | Initiator | 13 |
| Caspase-10 | Initiator | 4.3 |
Data sourced from various publications and compiled. Note that IC50 values can vary depending on the assay conditions.
The data indicates that Z-VAD-FMK is a potent inhibitor of both initiator (Caspase-8, -9, -10) and executioner (Caspase-3, -6, -7) caspases, with IC50 values in the low nanomolar range. Notably, it is a particularly potent inhibitor of the key executioner caspase, Caspase-3.
Caspase Signaling Pathways
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the roles of initiator and executioner caspases.
References
A Researcher's Guide to Combining Z-VAD-AMC with Other Apoptosis Markers
An Objective Comparison for Enhanced Apoptotic Detection
For researchers, scientists, and drug development professionals, accurately detecting and quantifying apoptosis is critical. Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases.[1] Measuring the activity of these enzymes provides a direct indication of the apoptotic state. Z-VAD-AMC is a fluorogenic substrate used to measure the activity of multiple caspases (pan-caspase activity). When cleaved by an active caspase, the AMC (7-amino-4-methylcoumarin) group is released, producing a fluorescent signal that can be quantified.
However, relying on a single marker can provide an incomplete picture. Apoptosis is a complex process with a cascade of events, from membrane alterations to DNA fragmentation.[2] Combining a pan-caspase activity assay like this compound with markers for other apoptotic events provides a more robust and nuanced understanding of the cell death process. This guide compares the use of this compound with other key apoptosis markers, providing quantitative insights and detailed protocols to strengthen experimental design.
The Central Role of Caspases in Apoptosis
Apoptosis is initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3] The extrinsic pathway is triggered by the binding of ligands like FasL or TNF-α to cell surface receptors, leading to the activation of initiator caspase-8.[4][5] The intrinsic pathway is initiated by cellular stress, such as DNA damage, which causes the release of cytochrome c from the mitochondria, activating initiator caspase-9.[4][5] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for cleaving key cellular proteins and dismantling the cell.[3][4] this compound serves as a substrate for these central executioner caspases, making it a powerful tool for detecting this commitment step in the apoptotic cascade.
Comparison with Other Apoptosis Markers
Combining this compound with other markers allows for multi-parametric analysis, providing a clearer distinction between different stages of cell death and cell populations.
Annexin V & Propidium Iodide (PI)
-
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6]
-
Combination Benefits: This is one of the most common combinations. It allows for the differentiation of four distinct cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive (in some cases) By adding a this compound-like fluorogenic substrate, researchers can correlate the enzymatic activity of caspases with the externalization of PS, confirming that the observed membrane changes are caspase-dependent.
-
TUNEL Assay
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7] It enzymatically labels the free 3'-OH ends of DNA breaks.
-
Combination Benefits: While caspase activation is an earlier event, DNA fragmentation is a later consequence.[8] Comparing results from a this compound assay with a TUNEL assay can provide a temporal understanding of the apoptotic process. A good correlation has been found between activated caspase-3 staining and the TUNEL assay.[9] However, it's important to note that DNA damage can also occur during necrosis, so combining TUNEL with a caspase activity marker can help discriminate between apoptotic and necrotic cell death.[7][8]
Quantitative Data Comparison
The following table presents hypothetical data from an experiment where a cancer cell line was treated with a chemotherapeutic agent for 24 hours. Apoptosis was measured using a pan-caspase activity assay (fluorogenic substrate similar to this compound), Annexin V/PI staining followed by flow cytometry, and a TUNEL assay.
| Marker / Method | Untreated Control (% Positive) | Drug-Treated (% Positive) | Principle of Detection | Stage Detected |
| Pan-Caspase Activity | 5.2% | 45.8% | Enzymatic cleavage of a fluorogenic substrate | Mid-Apoptosis |
| Annexin V | 6.1% | 52.3% | Phosphatidylserine (PS) externalization | Early Apoptosis |
| Propidium Iodide (PI) | 2.5% | 15.7% | Loss of membrane integrity | Late Apoptosis / Necrosis |
| TUNEL Assay | 3.1% | 38.5% | DNA fragmentation | Late Apoptosis |
This table illustrates how different assays capture apoptosis at various stages. The higher percentage of Annexin V positive cells compared to caspase activity or TUNEL suggests that PS externalization is an earlier and more widespread event at this time point.
Experimental Workflow & Protocols
A powerful approach is to combine a fluorogenic caspase substrate with Annexin V and a viability dye for simultaneous analysis by flow cytometry.
Protocol 1: Combined Pan-Caspase Activity and Annexin V/PI Staining for Flow Cytometry
This protocol allows for the simultaneous detection of caspase activity, PS externalization, and membrane integrity.
Materials:
-
Cells in suspension (1 x 10⁶ cells/mL)
-
Cell-permeable fluorogenic pan-caspase substrate (e.g., FITC-VAD-FMK)
-
Annexin V conjugated to a distinct fluorophore (e.g., APC or PE)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin V Binding Buffer
-
FACS tubes
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated and vehicle controls.
-
Caspase Staining: Add the fluorogenic pan-caspase substrate to each cell suspension at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS.
-
Annexin V Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add Annexin V: Add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Add PI: Just before analysis, add 5 µL of PI staining solution. Do not wash after this step.[10]
-
Analysis: Analyze the samples immediately on a flow cytometer, using appropriate compensation controls.
Protocol 2: Fluorometric Pan-Caspase (this compound) Plate Reader Assay
This protocol is suitable for quantifying overall caspase activity in a cell population lysate.
Materials:
-
Cells cultured in a 96-well plate
-
Cell Lysis Buffer
-
Assay Buffer (e.g., HEPES buffer with DTT and sucrose)[11]
-
This compound substrate (stock solution in DMSO)
-
AMC standard for calibration
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)[11]
Procedure:
-
Induce Apoptosis: Treat cells in the 96-well plate with the desired stimulus.
-
Cell Lysis: Remove the culture medium. Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Prepare Reaction Mix: In a separate plate (e.g., a black 96-well plate for fluorescence), add cell lysate (20-50 µL) to each well.
-
Add Substrate: Prepare a 2X working solution of this compound in Assay Buffer. Add an equal volume of this solution to each well containing lysate. The final substrate concentration is typically 20-50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence on a microplate reader.
-
Quantification: Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of AMC released, allowing for quantification of caspase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. anygenes.com [anygenes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? [mdpi.com]
- 8. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 9. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Z-VAD-FMK in Research: A Comparative Guide to its Limitations and Alternatives
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the limitations of the pan-caspase inhibitor Z-VAD-FMK. This guide provides a detailed comparison with alternative compounds, supported by experimental data and protocols, to facilitate informed decisions in apoptosis and cell death research.
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a widely utilized cell-permeable, irreversible pan-caspase inhibitor in the study of apoptosis. By binding to the catalytic site of most caspases, it effectively blocks the execution of apoptotic cell death.[1][2] However, accumulating evidence highlights significant limitations and off-target effects that can confound experimental outcomes. This guide offers an objective comparison of Z-VAD-FMK with its alternatives, presenting quantitative data, detailed experimental protocols, and visual aids to navigate the complexities of cell death pathway analysis.
The Double-Edged Sword: Key Limitations of Z-VAD-FMK
While effective in inhibiting apoptosis, Z-VAD-FMK's utility is hampered by several critical drawbacks:
-
Induction of Necroptosis: A primary limitation is its ability to trigger necroptosis, a form of programmed necrosis. By inhibiting caspase-8, Z-VAD-FMK can divert the cellular response to certain stimuli, such as TNF-α, from apoptosis to necroptosis. This alternative cell death pathway is dependent on the kinase activity of RIPK1 and RIPK3. This phenomenon can lead to misinterpretation of results, as cell death may still occur, albeit through a different mechanism.
-
Off-Target Effects: Z-VAD-FMK is not entirely specific to caspases. It has been shown to inhibit other proteases, notably cathepsins and N-glycanase 1 (NGLY1).[3][4] Inhibition of these enzymes can lead to unintended cellular consequences, such as the induction of autophagy, further complicating the analysis of its effects.[5][6]
-
Variable Potency: The inhibitory concentration (IC50) of Z-VAD-FMK varies significantly across different caspases, ranging from nanomolar to micromolar concentrations.[1] This broad range can make it challenging to achieve complete and specific inhibition of all relevant caspases in a given experimental system.
Comparative Analysis: Z-VAD-FMK vs. Alternatives
To address the limitations of Z-VAD-FMK, several alternative inhibitors have been developed. This section compares Z-VAD-FMK with two prominent alternatives: Q-VD-OPh, another pan-caspase inhibitor, and Necrostatin-1, a specific inhibitor of necroptosis.
Inhibitor Specificity and Potency
The following table summarizes the inhibitory concentrations (IC50/EC50) of Z-VAD-FMK and its alternatives against their primary targets and known off-targets.
| Inhibitor | Target | IC50/EC50 | Reference |
| Z-VAD-FMK | Pan-Caspase | 0.0015 - 5.8 µM | [1] |
| NGLY1 | 4.4 µM | [7] | |
| Cathepsin B | Inhibition observed, specific IC50 not consistently reported | [3][8] | |
| Q-VD-OPh | Pan-Caspase (1, 3, 7, 8, 9, 10, 12) | 25 - 400 nM | [9][10] |
| Necrostatin-1 | RIPK1 | 182 nM (EC50) | [11] |
Key Observation: Q-VD-OPh demonstrates consistently higher potency across a range of caspases with IC50 values in the nanomolar range, compared to the wider and sometimes less potent range of Z-VAD-FMK.[1][9][10] Necrostatin-1 offers high specificity for RIPK1, the key kinase in the necroptosis pathway.[11]
Cellular Effects and Cytotoxicity
| Inhibitor | Primary Effect | Key Side Effects |
| Z-VAD-FMK | Inhibits Apoptosis | Induces Necroptosis, Induces Autophagy (via NGLY1 inhibition), Inhibits Cathepsins |
| Q-VD-OPh | Inhibits Apoptosis | Lower cytotoxicity compared to Z-VAD-FMK, Does not induce autophagy |
| Necrostatin-1 | Inhibits Necroptosis | Can be used to differentiate between apoptosis and necroptosis |
Key Observation: Q-VD-OPh emerges as a more specific inhibitor of apoptosis with a better safety profile, as it does not induce the alternative cell death pathways of necroptosis or autophagy that are associated with Z-VAD-FMK.[5][6] Necrostatin-1's specific inhibition of necroptosis makes it an invaluable tool for dissecting the mode of cell death in combination with caspase inhibitors.
Experimental Protocols
To aid in the practical application of these inhibitors, detailed methodologies for key experiments are provided below.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (1 mg/mL stock)
Procedure:
-
Seed cells and treat with the desired compounds (e.g., apoptosis inducer with or without Z-VAD-FMK or Q-VD-OPh) for the appropriate duration.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1][12][13][14]
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
Western Blot for Cleaved Caspase-3
This protocol details the detection of the active form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an appropriate imaging system.[2][15][16][17]
Cell Viability Assays (MTT and WST-1)
These colorimetric assays measure cell viability based on the metabolic activity of the cells.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and treat as required.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO).
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.[10][11][18][19][20]
WST-1 Assay Protocol:
-
Seed cells in a 96-well plate and treat as required.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute.
Visualizing Cell Death Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Apoptosis vs. Necroptosis signaling pathways.
Caption: Workflow for assessing cell viability.
Caption: Off-target effects of Z-VAD-FMK.
Conclusion and Recommendations
The choice of an appropriate inhibitor is critical for the accurate interpretation of cell death studies. While Z-VAD-FMK can be a useful tool for inhibiting apoptosis, its significant limitations, including the induction of necroptosis and off-target effects, necessitate careful consideration and the use of appropriate controls.
For studies aiming to specifically inhibit apoptosis without inducing alternative cell death pathways, Q-VD-OPh presents a more potent and less toxic alternative. Its lack of autophagy induction provides a cleaner experimental system.
When investigating the mechanism of cell death, the combined use of Z-VAD-FMK and Necrostatin-1 can be a powerful approach to differentiate between apoptosis and necroptosis.
Researchers are encouraged to validate their findings using multiple approaches and to be aware of the potential confounding effects of their chosen inhibitors. This guide serves as a valuable resource for making informed decisions and designing robust experiments in the complex field of cell death research.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 4. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. materialneutral.info [materialneutral.info]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
Proper Disposal of Z-VAD-AMC: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of Z-VAD-AMC (Z-Val-Ala-Asp-7-amido-4-methylcoumarin), a fluorogenic substrate commonly used in caspase activity assays.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
Engineering Controls:
-
Use in a well-ventilated area. A fume hood is recommended when handling the solid compound or preparing solutions to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on its classification as a hazardous or non-hazardous chemical waste, which should be determined in consultation with your institution's Environmental Health and Safety (EHS) department. The following protocol provides a general framework for its disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, as potentially hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (Z-Val-Ala-Asp-7-amido-4-methylcoumarin)," and any other information required by your institution.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is away from heat sources and incompatible chemicals.
4. Scheduling Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Information | Source |
| Synonyms | Z-Val-Ala-Asp-AMC, Z-Val-Ala-Asp-7-amino-4-methylcoumarin | [3] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3] |
| Known Hazards of AMC component | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][2] |
| Recommended PPE | Safety glasses, gloves, lab coat | [1][2] |
| Disposal Consideration | Do not allow product to reach ground water, water course, or sewage system. Consult local, state or national regulations for proper disposal. | [4] |
Experimental Protocol Reference
This compound is a fluorogenic substrate for caspase-1. Upon cleavage by the enzyme, 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzyme activity. The excitation/emission maxima for AMC are in the range of 340-360 nm and 440-460 nm, respectively[3].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
Safeguarding Your Research: A Guide to Handling Z-VAD-AMC
Essential safety protocols and logistical plans for the handling and disposal of the fluorogenic caspase substrate, Z-VAD-AMC, are critical for ensuring a safe and effective research environment. This guide provides immediate, procedural, and step-by-step instructions to mitigate risks and streamline experimental workflows for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against chemical exposure is a combination of appropriate personal protective equipment and proper laboratory ventilation.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Engineering Controls | Specification | Purpose |
| Ventilation | Work in a well-ventilated area. | To minimize inhalation of any potential aerosols or dust. |
| Safety Equipment | Eyewash station and safety shower | For immediate use in case of accidental exposure. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.[4]
-
Prepare solutions in a designated area.
Storage:
-
Store at -20°C for long-term stability.[3]
-
Keep the container tightly sealed in a dry and cool place.
-
Protect from light.[2]
-
Stock solutions, typically prepared in DMSO, should also be stored at -20°C.[5]
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| After Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[6] |
| After Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing. |
| After Eye Contact | Rinse opened eyes for several minutes under running water.[3][6] If irritation persists, consult a doctor. |
| After Swallowing | Rinse mouth with water.[6] Seek medical advice if symptoms persist. |
Disposal Plan
Contaminated materials and waste should be handled as chemical waste.
-
Unused Product and Solutions: Dispose of in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains.
-
Contaminated PPE: Dispose of used gloves and other contaminated protective equipment as chemical waste.
Caption: A decision-making diagram for the proper disposal of this compound-related waste.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling of this compound in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
